CBPD-409
説明
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特性
分子式 |
C46H52F2N10O5 |
|---|---|
分子量 |
863.0 g/mol |
IUPAC名 |
5-[4-[[4-[5-acetyl-3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]cyclohexyl]methyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C46H52F2N10O5/c1-27(59)55-15-13-38-37(26-55)43(56-14-3-4-29-20-34(30-23-49-52(2)25-30)35(42(47)48)22-40(29)56)51-58(38)31-7-5-28(6-8-31)24-53-16-18-54(19-17-53)32-9-10-33-36(21-32)46(63)57(45(33)62)39-11-12-41(60)50-44(39)61/h9-10,20-23,25,28,31,39,42H,3-8,11-19,24,26H2,1-2H3,(H,50,60,61) |
InChIキー |
CXJGNQXWKVPWMM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCC2=C(C1)C(=NN2C3CCC(CC3)CN4CCN(CC4)C5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)N8CCCC9=CC(=C(C=C98)C(F)F)C1=CN(N=C1)C |
製品の起源 |
United States |
Foundational & Exploratory
CBPD-409: A Deep Dive into its Mechanism of Action in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CBPD-409 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) that demonstrates significant preclinical efficacy in prostate cancer models. It functions as a potent and selective degrader of the paralog lysine (B10760008) acetyltransferases p300 and CREB-binding protein (CBP), which are critical coactivators of the Androgen Receptor (AR). By inducing the degradation of p300/CBP, this compound effectively disables the AR enhanceosome, leading to the suppression of oncogenic gene programs and potent inhibition of tumor growth. This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental validation of this compound in the context of prostate cancer.
Core Mechanism of Action
This compound is a heterobifunctional molecule designed to simultaneously bind to the bromodomain of p300/CBP and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of p300 and CBP.[1][2] The degradation of these critical coactivators leads to a cascade of downstream effects that ultimately inhibit prostate cancer cell growth and survival.
The primary mechanism of this compound in prostate cancer can be summarized in the following key steps:
-
Target Engagement and Ternary Complex Formation: this compound binds to the bromodomain of p300/CBP and the E3 ligase Cereblon, forming a ternary complex.
-
Ubiquitination and Proteasomal Degradation: The formation of this complex facilitates the transfer of ubiquitin molecules to p300/CBP, marking them for degradation by the proteasome.
-
Disruption of the AR Enhanceosome: p300/CBP are essential components of the Androgen Receptor (AR) enhanceosome, a complex of proteins that drives the expression of AR-target genes.[3] The degradation of p300/CBP dismantles this complex, leading to a shutdown of AR-driven transcription.
-
Epigenetic Reprogramming: A key consequence of p300/CBP degradation is the rapid depletion of specific histone acetylation marks, most notably Histone H2B N-terminal acetylation (H2BNTac) and H3K27ac.[1][4] H2BNTac, in particular, is a critical mark of active enhancers in prostate cancer and is exclusively dependent on p300/CBP catalytic activity.[3][4]
-
Suppression of Oncogenic Gene Expression: The disruption of the AR enhanceosome and the loss of activating histone marks lead to the downregulation of key oncogenes, including those involved in the androgen response and cell cycle progression.[1][5]
-
Inhibition of Cell Proliferation and Tumor Growth: The culmination of these molecular events is a potent anti-proliferative effect in AR-positive prostate cancer cells and significant tumor growth inhibition in preclinical models.[6][7]
Quantitative Efficacy of this compound
This compound has demonstrated remarkable potency and efficacy in various preclinical models of prostate cancer. The following tables summarize the key quantitative data from published studies.
Table 1: In Vitro Potency and Efficacy
| Parameter | Cell Lines | Value | Reference |
| Degradation Potency (DC50) | VCaP, LNCaP, 22Rv1 | 0.2–0.4 nM | [5][6][7][8] |
| Anti-proliferative Activity (IC50) | VCaP, LNCaP, 22Rv1 | 1.2–2.0 nM | [5][6][7][8] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | Animal Model | Dosage and Administration | Key Findings | Reference |
| p300/CBP Degradation | VCaP Xenograft (SCID mice) | 1 mg/kg, single oral dose | >95% depletion of p300/CBP in tumor tissue | [6][7][8] |
| Tumor Growth Inhibition (TGI) | VCaP Xenograft (SCID mice) | 0.3 mg/kg, p.o., once daily | 73% TGI | [5] |
| Tumor Growth Inhibition (TGI) | VCaP Xenograft (SCID mice) | 1 mg/kg, p.o., once daily | 87% TGI | [5] |
| Synergistic Effect | VCaP-CRPC Xenograft | Combination with Enzalutamide | Marked suppression of tumor growth and enhanced survival | [1] |
| Oral Bioavailability | ICR mice | 3 mg/kg, p.o. | 50% | [5][6][7] |
| Pharmacokinetics (t1/2) | ICR mice | 1 mg/kg (i.v.), 3 mg/kg (p.o.) | 2.8 h (i.v.), 2.6 h (p.o.) | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in prostate cancer.
Caption: Typical experimental workflow for evaluating this compound.
Detailed Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature. Specific details may vary between individual experiments.
In Vitro Cell-Based Assays
-
Cell Culture:
-
Prostate cancer cell lines (VCaP, LNCaP, 22Rv1) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
-
Western Blotting for p300/CBP Degradation:
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and incubated with primary antibodies against p300, CBP, and a loading control (e.g., GAPDH).
-
Membranes are then incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified to determine the DC50 value.
-
-
Cell Proliferation Assay:
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with a serial dilution of this compound.
-
Cell viability is assessed after a set period (e.g., 5-7 days) using a reagent such as CellTiter-Glo or by direct cell counting.
-
The IC50 value is calculated from the dose-response curve.
-
-
Quantitative Real-Time PCR (qPCR):
-
Cells are treated with this compound for a specified time.
-
Total RNA is extracted using a commercial kit (e.g., RNeasy Kit).
-
cDNA is synthesized from the RNA template.
-
qPCR is performed using primers specific for target genes (e.g., KLK3, AR, c-MYC) and a housekeeping gene for normalization.
-
Relative gene expression is calculated using the ΔΔCt method.[5]
-
In Vivo Xenograft Studies
-
Animal Models:
-
Male immunodeficient mice (e.g., SCID or nude mice) are used.
-
Prostate cancer cells (e.g., VCaP) are subcutaneously injected into the flank of the mice.
-
Tumors are allowed to grow to a palpable size before the commencement of treatment.
-
-
Drug Administration and Monitoring:
-
This compound is formulated for oral gavage.
-
Mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally once daily at specified doses (e.g., 0.3, 1, 3 mg/kg).[2][5]
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised for further analysis (e.g., Western blotting for p300/CBP levels).
-
-
Pharmacokinetic Studies:
-
This compound is administered to mice via intravenous (i.v.) and oral (p.o.) routes.
-
Blood samples are collected at various time points post-administration.
-
Plasma concentrations of this compound are determined by LC-MS/MS.
-
Pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and oral bioavailability (F%) are calculated.
-
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for advanced, AR-dependent prostate cancer.[1] Its novel mechanism of action, which involves the targeted degradation of the critical AR coactivators p300 and CBP, offers a more profound and sustained inhibition of oncogenic signaling compared to traditional small-molecule inhibitors.[2][4] The potent in vitro and in vivo efficacy, coupled with favorable pharmacokinetic properties, underscores its potential for clinical development.[7][8]
Future research will likely focus on:
-
Investigating the efficacy of this compound in combination with other standard-of-care therapies for prostate cancer.
-
Identifying predictive biomarkers of response to this compound treatment.
-
Evaluating the long-term safety and tolerability of this compound in more extensive preclinical models.
-
Exploring the potential of this compound in other cancer types where p300/CBP play a critical role.
The development of this compound highlights the power of targeted protein degradation as a therapeutic modality and opens up new avenues for the treatment of prostate cancer and other malignancies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Researchers find a new targeted approach to shut down prostate cancer growth - ecancer [ecancer.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of this compound as a Highly Potent, Selective, and Orally Efficacious CBP/p300 PROTAC Degrader for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
CBPD-409: A Technical Guide to a Potent and Selective CBP/p300 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBPD-409 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the paralogous transcriptional coactivators, CREB-binding protein (CBP) and p300.[1][2][3][4][5] By hijacking the ubiquitin-proteasome system, this compound induces the rapid and efficient degradation of CBP/p300, leading to potent anti-proliferative effects, particularly in androgen receptor-positive (AR+) prostate cancer.[4][6][7][8] This document provides a comprehensive overview of the function, mechanism of action, and quantitative data associated with this compound, along with a description of the key experimental methodologies used in its characterization.
Introduction to this compound
This compound is a bifunctional small molecule that exemplifies the therapeutic potential of PROTAC technology.[3] It is composed of three key components: a ligand that binds to the bromodomain of CBP/p300 (based on the GNE-049 warhead), a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN) (derived from thalidomide), and a linker that connects these two moieties.[2][6] This design enables this compound to act as a molecular bridge, bringing CBP/p300 into close proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target proteins by the proteasome.[2][3]
The degradation of CBP/p300 has significant implications for cancer therapy. These proteins are critical transcriptional coactivators that play a central role in regulating gene expression by acetylating histone proteins and other transcription factors.[2][9] In the context of prostate cancer, CBP/p300 are essential for the transcriptional activity of the androgen receptor (AR), a key driver of tumor growth.[2][4][8] By degrading CBP/p300, this compound effectively shuts down AR signaling and the expression of oncogenes like c-Myc.[2][6]
Mechanism of Action
The primary function of this compound as a PROTAC is to induce the selective degradation of CBP/p300 proteins. This process can be broken down into the following key steps:
-
Ternary Complex Formation: this compound simultaneously binds to the bromodomain of CBP/p300 and the E3 ubiquitin ligase Cereblon (CRBN), forming a ternary complex.[2]
-
Ubiquitination: The formation of this complex brings the E2 ubiquitin-conjugating enzyme into proximity, facilitating the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of CBP/p300.
-
Proteasomal Degradation: The poly-ubiquitinated CBP/p300 is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: After degradation of the target protein, this compound is released and can engage in another cycle of binding and degradation, highlighting the catalytic nature of PROTACs.
This mechanism of action results in the rapid and sustained depletion of cellular CBP/p300 levels.[2]
References
- 1. ashpublications.org [ashpublications.org]
- 2. Targeting histone H2B acetylated enhanceosomes via p300/CBP degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. urotoday.com [urotoday.com]
- 9. aacrjournals.org [aacrjournals.org]
The Role of CBPD-409 in the CBP/p300 Degradation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The paralogous proteins CREB-binding protein (CBP) and p300 are critical transcriptional coactivators that play a pivotal role in regulating gene expression through their histone acetyltransferase (HAT) activity and as protein scaffolds. Their dysregulation is implicated in various pathologies, including cancer. In prostate cancer, CBP/p300 are essential for the function of the androgen receptor (AR), a key driver of tumor growth. Consequently, targeting CBP/p300 has emerged as a promising therapeutic strategy.
CBPD-409 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of CBP and p300. As a heterobifunctional molecule, this compound simultaneously binds to the bromodomain of CBP/p300 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of CBP/p300, marking them for degradation by the proteasome. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Mechanism of Action of this compound
This compound operates through the PROTAC mechanism, which hijacks the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate target proteins. The molecule consists of three key components: a ligand that binds to the target protein (in this case, the CBP/p300 bromodomain inhibitor GNE-049), a ligand that recruits an E3 ubiquitin ligase (a thalidomide-based ligand for CRBN), and a linker that connects the two ligands.
The degradation process unfolds as follows:
-
Ternary Complex Formation: this compound enters the cell and facilitates the formation of a ternary complex between CBP/p300 and the CRBN E3 ligase.
-
Ubiquitination: Within this complex, the E3 ligase transfers ubiquitin molecules to lysine (B10760008) residues on the surface of CBP/p300.
-
Proteasomal Degradation: The polyubiquitinated CBP/p300 is then recognized and degraded by the 26S proteasome.
This targeted degradation leads to the suppression of CBP/p300-dependent gene transcription, including key oncogenic pathways in prostate cancer such as AR and c-Myc signaling.[1][2]
Quantitative Data
The efficacy of this compound has been quantified in various preclinical models. The following tables summarize key performance metrics.
Table 1: In Vitro Degradation and Antiproliferative Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | DC50 (nM) a | IC50 (nM) b |
| VCaP | 0.2–0.4 | 1.2–2.0 |
| LNCaP | 0.2–0.4 | 1.2–2.0 |
| 22Rv1 | 0.2–0.4 | 1.2–2.0 |
a Half-maximal degradation concentration.[1][3] b Half-maximal inhibitory concentration for cell proliferation.[1][3]
Table 2: In Vivo Pharmacokinetics and Antitumor Efficacy of this compound
| Parameter | Value | Species | Model |
| Oral Bioavailability (F) | 50% | ICR Mice | - |
| Cmax (3 mg/kg, p.o.) | 2494 ng/mL | ICR Mice | - |
| T1/2 (p.o.) | 2.6 h | ICR Mice | - |
| Tumor Growth Inhibition (TGI) | 73% (0.3 mg/kg, p.o.) | VCaP Xenograft Mice | Prostate Cancer |
| Tumor Growth Inhibition (TGI) | 87% (1 mg/kg, p.o.) | VCaP Xenograft Mice | Prostate Cancer |
Data sourced from MedchemExpress, citing Chen Z, et al.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize this compound.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Prostate cancer cell lines (VCaP, LNCaP, 22Rv1)
-
Appropriate cell culture medium and supplements
-
Opaque-walled 96-well plates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed cells in opaque-walled 96-well plates at a predetermined optimal density in 100 µL of culture medium per well.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).
-
Add the diluted this compound or vehicle control (medium with the same concentration of DMSO) to the respective wells.
-
Incubate the plates for the desired treatment period (e.g., 4 days).[2]
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Western Blotting for CBP/p300 Degradation
This technique is used to detect and quantify the levels of CBP and p300 proteins following treatment with this compound.
Materials:
-
Prostate cancer cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-CBP, anti-p300, and a loading control like anti-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 4 hours).[4]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL Western blotting substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control to determine the extent of protein degradation.
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model of prostate cancer.
Materials:
-
Immunodeficient mice (e.g., CB17 SCID mice)
-
VCaP prostate cancer cells
-
Matrigel
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of VCaP cells mixed with Matrigel into the flanks of the mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 0.3-1 mg/kg) or vehicle control orally once daily for a specified period (e.g., 5 weeks).[1]
-
Measure tumor volume with calipers every few days and calculate using the formula: (Length × Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry).
-
Analyze the data to determine the tumor growth inhibition (TGI).
References
The Emergence of CBPD-409: A Novel Degrader Targeting Transcriptional Coactivators in Advanced Cancers
For Immediate Release
Researchers have detailed the discovery and preclinical development of CBPD-409, a highly potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of the transcriptional coactivators CBP/p300.[1][2] This novel compound has demonstrated significant anti-tumor activity in preclinical models of advanced prostate cancer, positioning it as a promising therapeutic candidate for further investigation.[1][2]
This compound was developed through a medicinal chemistry campaign aimed at creating a selective and efficacious degrader of CBP/p300, which are critical coactivators for the androgen receptor (AR), a key driver of prostate cancer progression.[1][3] The compound induces robust degradation of CBP/p300 proteins and exhibits strong anti-proliferative effects in various androgen receptor-positive (AR+) prostate cancer cell lines.[1][2][4]
Quantitative Efficacy and Pharmacokinetics
This compound has shown impressive potency and favorable pharmacokinetic properties in preclinical studies. The key quantitative data are summarized in the tables below.
| Parameter | Value | Cell Lines/Model | Reference |
| DC₅₀ (Degradation Concentration) | 0.2–0.4 nM | VCaP, LNCaP, and 22Rv1 AR+ prostate cancer cell lines | [1][2][4][5] |
| IC₅₀ (Inhibitory Concentration) | 1.2–2.0 nM | VCaP, LNCaP, and 22Rv1 AR+ prostate cancer cell lines | [1][2][4][5] |
| Oral Bioavailability (F) | 50% | ICR mice | [1][3][5] |
| In Vivo Efficacy (Tumor Growth Inhibition) | 73% (0.3 mg/kg), 87% (1 mg/kg) | VCaP xenograft mice model (daily oral administration for 5 weeks) | [5] |
| CBP/p300 Depletion in Tumor Tissue | >95% | VCaP tumor tissue (single oral administration of 1 mg/kg) | [1][2][4] |
| Pharmacokinetic Parameter | Value (at 1 mg/kg, i.v.) | Value (at 3 mg/kg, p.o.) | Animal Model | Reference |
| Clearance (CL) | 1.7 mL/min/kg | - | ICR mice | [5] |
| Half-life (T₁/₂) | 2.8 h | 2.6 h | ICR mice | [5] |
| Maximum Concentration (Cₘₐₓ) | - | 2494 ng/mL | ICR mice | [5] |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound functions as a PROTAC, a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. In the case of this compound, it targets the bromodomain of CBP/p300 for degradation.[6]
The degradation of CBP/p300 has a profound impact on the androgen receptor signaling pathway. By eliminating these critical coactivators, this compound effectively shuts down AR-mediated transcription of genes that drive prostate cancer growth.[7][8] This mechanism has been shown to be more effective than traditional small molecule inhibitors that only block the protein's function.[1][2] Furthermore, this compound has been shown to suppress c-Myc expression, a key oncogene in many cancers.[5][6]
Experimental Protocols
The preclinical evaluation of this compound involved a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.
Cell Proliferation Assays
-
Cell Lines: VCaP, LNCaP, and 22Rv1 human prostate cancer cell lines were utilized.
-
Methodology: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound. Cell viability was assessed after a specified incubation period (e.g., 72 hours) using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. The IC₅₀ values were then calculated from the dose-response curves.
Western Blotting for Protein Degradation
-
Objective: To quantify the degradation of CBP/p300 and the effect on downstream proteins like c-MYC.
-
Methodology: Prostate cancer cells (e.g., VCaP, MM1.S, U266) were treated with this compound for various time points (e.g., 24 hours).[6] Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE. The separated proteins were transferred to a PVDF membrane and probed with specific primary antibodies against CBP, p300, c-MYC, and a loading control (e.g., β-actin). The protein bands were visualized and quantified using an appropriate imaging system.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., SCID mice) were used.
-
Methodology: VCaP cells were subcutaneously injected into the flanks of the mice. Once tumors reached a palpable size, the mice were randomized into treatment and control groups. This compound was administered orally at specified doses and schedules (e.g., once daily for 5 weeks).[5] Tumor volume and body weight were measured regularly throughout the study. At the end of the study, tumors were excised for further analysis, such as western blotting to confirm target degradation.
Future Directions
The promising preclinical data for this compound in prostate cancer models suggest its potential for treating other CBP/p300-driven cancers, such as multiple myeloma.[6] Further studies are warranted to explore its efficacy in a broader range of malignancies and to advance this compound into clinical trials. The development of this compound highlights the potential of PROTAC technology to create highly effective and targeted cancer therapies.[1][2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound as a Highly Potent, Selective, and Orally Efficacious CBP/p300 PROTAC Degrader for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Targeting histone H2B acetylated enhanceosomes via p300/CBP degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goodmenproject.com [goodmenproject.com]
The PROTAC Degrader CBPD-409: A Technical Guide to its Impact on Androgen Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBPD-409 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) that potently and selectively degrades the paralogous transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2][3] These proteins are critical for the transcriptional activity of the androgen receptor (AR), a key driver of prostate cancer progression.[2][3] By inducing the degradation of CBP/p300, this compound effectively suppresses AR signaling and demonstrates significant anti-proliferative and anti-tumor effects in preclinical models of androgen receptor-positive (AR+) prostate cancer.[1][4] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to the bromodomain of CBP/p300, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of CBP and p300.[4] The degradation of these coactivators has a profound impact on AR-mediated transcription.
CBP/p300 are histone acetyltransferases (HATs) that play a crucial role in creating a permissive chromatin environment for transcription factor binding and gene activation.[2] Specifically, they are responsible for histone H3 lysine (B10760008) 27 acetylation (H3K27ac) and a newly identified histone H2B N-terminal acetylation (H2BNTac) at enhancer regions.[2] The loss of CBP/p300 following this compound treatment leads to the elimination of these critical histone marks at AR-regulated enhancers, resulting in the suppression of oncogenic gene programs, including those driven by AR and c-Myc.[1][2] This targeted degradation of CBP/p300 has been shown to be more effective at inhibiting oncogenic transcription than targeting either the bromodomain or the HAT domain of these proteins alone.[2]
Quantitative Data
The following tables summarize the in vitro and in vivo activity of this compound in various prostate cancer models.
Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound in AR+ Prostate Cancer Cell Lines
| Cell Line | DC50 (nM) for CBP/p300 Degradation | IC50 (nM) for Anti-proliferative Effects |
| VCaP | 0.2–0.4 | 1.2–2.0 |
| LNCaP | 0.2–0.4 | 1.2–2.0 |
| 22Rv1 | 0.2–0.4 | 1.2–2.0 |
Data sourced from multiple reports.[1][3][5]
Table 2: In Vivo Efficacy of this compound in a VCaP Xenograft Mouse Model
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) |
| This compound | 0.3 mg/kg, p.o., once daily for 5 weeks | 73% |
| This compound | 1 mg/kg, p.o., once daily for 5 weeks | 87% |
Data sourced from MedchemExpress.[5] A single oral administration of 1 mg/kg this compound resulted in over 95% depletion of CBP/p300 proteins in VCaP tumor tissue.[3][4]
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize the effects of this compound on AR signaling.
Disclaimer: The following protocols are generalized and based on standard laboratory procedures. The specific protocols used in the cited studies for this compound were not fully available in the public domain. Researchers should optimize these protocols for their specific experimental conditions.
Western Blotting for Protein Degradation Analysis
This protocol describes the detection and quantification of CBP, p300, and AR protein levels in prostate cancer cells following treatment with this compound.
-
Cell Lysis:
-
Culture VCaP, LNCaP, or 22Rv1 cells to 70-80% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control for the specified duration.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by molecular weight.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CBP, p300, AR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Chromatin Immunoprecipitation (ChIP) Assay for Histone Modifications
This protocol is for assessing changes in histone acetylation marks (H3K27ac, H2BNTac) at specific gene regulatory regions.
-
Cross-linking:
-
Treat prostate cancer cells with this compound or vehicle.
-
Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA and incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells.
-
Lyse the cells to release nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the sheared chromatin with specific antibodies against H3K27ac, H2BNTac, or a negative control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
-
Analysis:
-
Quantify the immunoprecipitated DNA using quantitative PCR (qPCR) with primers specific for AR target gene enhancers (e.g., KLK3).
-
Luciferase Reporter Gene Assay for AR Transcriptional Activity
This assay measures the effect of this compound on the transcriptional activity of the androgen receptor.
-
Cell Transfection:
-
Seed prostate cancer cells in a multi-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing an androgen response element (ARE) upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment:
-
After transfection, treat the cells with this compound or vehicle in the presence or absence of an AR agonist (e.g., dihydrotestosterone, DHT).
-
-
Cell Lysis:
-
After the treatment period, lyse the cells using a passive lysis buffer.
-
-
Luminometry:
-
Measure the firefly luciferase activity in the cell lysate using a luminometer.
-
Measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal for each sample.
-
Compare the relative luciferase activity between treated and untreated samples to determine the effect of this compound on AR transcriptional activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: Simplified Androgen Receptor (AR) Signaling Pathway.
Figure 2: Mechanism of Action of this compound.
Figure 3: General Experimental Workflow for Western Blot Analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound as a Highly Potent, Selective, and Orally Efficacious CBP/p300 PROTAC Degrader for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. astorscientific.us [astorscientific.us]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Preclinical Profile of CBPD-409: A Novel CBP/p300 PROTAC Degrader for Cancer Therapy
A Technical Whitepaper for Drug Development Professionals
Introduction: CBPD-409 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the paralog histone acetyltransferases, CREB-binding protein (CBP) and p300. These proteins are critical transcriptional co-activators implicated in the progression of various cancers, including advanced prostate cancer. By hijacking the body's natural protein disposal system, this compound offers a promising therapeutic strategy to dismantle key oncogenic signaling pathways. This document provides a comprehensive overview of the preclinical data and methodologies used to evaluate the efficacy and mechanism of action of this compound.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies. The data highlights its potency in degrading its target proteins and inhibiting cancer cell proliferation, as well as its favorable pharmacokinetic properties.
In Vitro Potency and Efficacy
This compound induces robust degradation of CBP/p300 and exhibits potent anti-proliferative effects in androgen receptor-positive (AR+) prostate cancer cell lines.
| Parameter | Cell Line | Value (nM) | Reference |
| DC₅₀ (Degradation) | VCaP, LNCaP, 22Rv1 | 0.2 - 0.4 | [1][2][3][4][5] |
| IC₅₀ (Proliferation) | VCaP, LNCaP, 22Rv1 | 1.2 - 2.0 | [1][2][3][4][5] |
In Vivo Efficacy
In xenograft models of human prostate cancer, orally administered this compound demonstrated significant tumor growth inhibition.
| Animal Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| VCaP Xenograft (SCID mice) | This compound (oral, daily) | 0.3 mg/kg | 73% | [2] |
| VCaP Xenograft (SCID mice) | This compound (oral, daily) | 1 mg/kg | 87% | [2] |
| VCaP Xenograft (SCID mice) | This compound (oral) | 3 mg/kg | Significant inhibition | [1][6] |
Pharmacokinetics
Pharmacokinetic studies in mice have shown that this compound has excellent oral bioavailability and a favorable pharmacokinetic profile.
| Parameter | Route | Dose | Value | Unit | Reference |
| Bioavailability (F) | Oral | 3 mg/kg | 50 | % | [2][3][4][5][6] |
| Cₘₐₓ | Oral | 3 mg/kg | 2494 | ng/mL | [2] |
| T½ | IV | 1 mg/kg | 2.8 | hours | [2] |
| T½ | Oral | 3 mg/kg | 2.6 | hours | [2] |
| Clearance (CL) | IV | 1 mg/kg | 1.7 | mL/min/kg | [2] |
Mechanism of Action and Signaling Pathway
This compound functions as a heterobifunctional molecule. One end binds to the bromodomain of CBP/p300, while the other end recruits the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of CBP/p300, marking them for degradation by the proteasome. The degradation of these co-activators leads to the suppression of the Androgen Receptor (AR) signaling pathway, which is crucial for the growth of certain prostate cancers.
References
The Impact of CBPD-409 on Histone Acetylation and Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBPD-409 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the paralog histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300. These transcriptional co-activators are pivotal in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of CBP/p300 activity is implicated in various pathologies, notably in cancer, where they co-activate oncogenic transcription factors such as the androgen receptor (AR). This technical guide provides an in-depth overview of this compound's mechanism of action, its profound impact on histone acetylation, and the subsequent effects on gene transcription, with a focus on its therapeutic potential in prostate cancer. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Introduction
Histone acetylation is a key epigenetic modification that influences chromatin structure and gene accessibility. The enzymes responsible for this modification, histone acetyltransferases (HATs), and their counterparts, histone deacetylases (HDACs), maintain a dynamic equilibrium that is crucial for normal cellular function. The paralog proteins, CBP and p300, are critical HATs that acetylate lysine (B10760008) residues on histone tails, leading to a more open chromatin conformation and transcriptional activation.
In castration-resistant prostate cancer (CRPC), CBP/p300 are essential co-activators for the androgen receptor (AR), a key driver of disease progression. By acetylating histones at AR-regulated enhancers, CBP/p300 promote the expression of genes involved in tumor growth and survival. Consequently, targeting CBP/p300 presents a promising therapeutic strategy. This compound is a potent and selective degrader of CBP/p300, offering a novel approach to inhibit their function more completely than traditional small molecule inhibitors.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that consists of a ligand that binds to the bromodomain of CBP/p300, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex. This ternary complex formation induces the polyubiquitination of CBP/p300, marking them for degradation by the proteasome. This degradation-based mechanism leads to a rapid and sustained depletion of CBP/p300 proteins within the cell.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key data on its degradation potency, anti-proliferative effects, and in vivo anti-tumor activity.
Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | DC50 (nM) | IC50 (nM) |
| VCaP | Prostate Cancer (AR+) | 0.2 - 0.4 | 1.2 - 2.0 |
| LNCaP | Prostate Cancer (AR+) | 0.2 - 0.4 | 1.2 - 2.0 |
| 22Rv1 | Prostate Cancer (AR+) | 0.2 - 0.4 | 1.2 - 2.0 |
DC50: Concentration for 50% degradation of target protein. IC50: Concentration for 50% inhibition of cell proliferation.
Table 2: In Vivo Anti-tumor Efficacy of this compound in VCaP Xenograft Model
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) |
| This compound | 0.3 mg/kg, p.o., daily | 73% |
| This compound | 1 mg/kg, p.o., daily | 87% |
p.o.: per os (oral administration)
Impact on Histone Acetylation
This compound-mediated degradation of CBP/p300 leads to a significant reduction in histone acetylation levels, particularly at sites associated with active enhancers.
Global Histone Acetylation
Immunoblotting and mass spectrometry-based acetylome analysis have demonstrated a rapid and profound decrease in global histone H2B N-terminal acetylation (H2BNTac) and H3K27ac upon this compound treatment in prostate cancer cells.[1][2]
Locus-Specific Histone Acetylation
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) has revealed that this compound treatment results in a dramatic loss of H2BNTac and H3K27ac at AR-bound enhancers. This effect is more pronounced compared to the effects of CBP/p300 bromodomain inhibitors, which only partially suppress histone acetylation.[2][3]
Effect on Gene Transcription
The reduction in histone acetylation at enhancer regions directly impacts the transcription of genes regulated by these elements.
Downregulation of AR and MYC Signaling
RNA-sequencing (RNA-seq) analysis has shown that this compound treatment leads to the downregulation of key oncogenic signaling pathways in prostate cancer, including the AR and MYC pathways.[3][4] This is consistent with the critical role of CBP/p300 as co-activators for these transcription factors. Specifically, this compound treatment reduces the mRNA levels of AR target genes such as KLK3, as well as AR itself and c-Myc.[4]
Experimental Protocols
Cell Culture and Treatments
Prostate cancer cell lines (VCaP, LNCaP, 22Rv1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. For experiments, cells are treated with this compound at the indicated concentrations and for the specified durations.
Immunoblotting
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and incubated with primary antibodies against CBP, p300, H3K27ac, H2BNTac, AR, c-MYC, and a loading control (e.g., β-actin or GAPDH), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking and Chromatin Shearing: Cells are cross-linked with formaldehyde, and chromatin is sheared to an average size of 200-500 bp by sonication.
-
Immunoprecipitation: Sheared chromatin is incubated overnight with antibodies against H3K27ac, H2BNTac, or AR.
-
DNA Purification: Immune complexes are captured, washed, and the DNA is eluted and purified.
-
Library Preparation and Sequencing: Purified DNA is used for library preparation and sequenced on a next-generation sequencing platform.
RNA-sequencing (RNA-seq)
-
RNA Extraction: Total RNA is extracted from cells using a suitable RNA isolation kit.
-
Library Preparation: mRNA is enriched, fragmented, and used for cDNA synthesis and library construction.
-
Sequencing: Libraries are sequenced on a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are aligned to the reference genome, and differential gene expression analysis is performed.
Conclusion
This compound represents a significant advancement in the targeted degradation of CBP/p300. Its potent and selective mechanism of action leads to a profound reduction in histone acetylation at key regulatory regions, resulting in the suppression of oncogenic gene transcription programs, such as those driven by the androgen receptor and MYC. The preclinical data strongly support the continued development of this compound as a promising therapeutic agent for the treatment of advanced prostate cancer and potentially other malignancies dependent on CBP/p300 activity. The detailed methodologies provided in this guide are intended to empower researchers to further investigate the biological effects of this novel compound and accelerate its path to clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Time-Resolved Analysis Reveals Rapid Dynamics and Broad Scope of the CBP/p300 Acetylome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound as a Highly Potent, Selective, and Orally Efficacious CBP/p300 PROTAC Degrader for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of CBPD-409: A Novel CBP/p300 Degrader for Multiple Myeloma Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Multiple myeloma (MM), a malignancy of plasma cells, remains a significant therapeutic challenge despite recent advances. A promising new therapeutic avenue involves the targeted degradation of the transcriptional co-activators CREB-binding protein (CBP) and p300. This whitepaper provides a detailed technical overview of CBPD-409, a novel, highly selective, and potent proteolysis targeting chimera (PROTAC) designed to degrade CBP/p300. Preclinical data robustly support the potential of this compound as both a monotherapy and a synergistic partner with standard-of-care agents in multiple myeloma. This document outlines the core mechanism of action, summarizes key preclinical data in structured tables, provides detailed experimental protocols for pivotal studies, and visualizes critical pathways and workflows to facilitate further research and development.
Introduction
Multiple myeloma is characterized by the clonal proliferation of malignant plasma cells in the bone marrow. Despite an expanding arsenal (B13267) of therapies, the majority of patients eventually relapse, highlighting the urgent need for novel therapeutic strategies.[1] The histone acetyltransferases and transcriptional co-activators CBP and p300 have been identified as critical for MM cell survival.[1] The development of small molecule inhibitors targeting these proteins, such as CCS-1477 (inobrodib), has shown promise in early clinical trials.[1][2]
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in pharmacology, moving from protein inhibition to targeted protein degradation.[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This approach can offer superior efficacy and a more profound biological response compared to traditional inhibitors.[1]
This compound is a novel, orally active PROTAC that potently and selectively targets the bromodomain of CBP/p300 for degradation.[1][3] This technical guide details the preclinical evidence supporting the application of this compound in multiple myeloma.
Mechanism of Action of this compound
This compound functions as a classic PROTAC, linking the CBP/p300 proteins to the Cereblon (CRBN) E3 ubiquitin ligase complex. This induced proximity triggers the polyubiquitination of CBP and p300, marking them for degradation by the 26S proteasome. The degradation of these critical co-activators leads to the downregulation of key oncogenic transcription factors, most notably c-MYC, which is a major driver of multiple myeloma pathogenesis.[1][4][5] The reduction in c-MYC levels, in turn, induces cell cycle arrest and apoptosis in myeloma cells.[1][6]
Preclinical Efficacy of this compound in Multiple Myeloma
In Vitro Activity
This compound has demonstrated potent anti-myeloma activity in preclinical studies. At nanomolar concentrations, it effectively degrades CBP and its downstream target c-MYC, leading to a significant reduction in the survival of multiple myeloma cell lines.[1]
Table 1: In Vitro Activity of this compound in Multiple Myeloma Cell Lines
| Cell Line | Treatment & Duration | Effect | Quantitative Result |
| U266 & MM1.S | 10 nM this compound for 24h | CBP Protein Degradation | 95% ± 5% reduction[1] |
| MM1.S | 10 nM this compound for 24h | c-MYC Protein Degradation | 95% ± 5% reduction[1] |
| MM1.S | 10 nM this compound for 72h | Reduced Cell Survival | 97% ± 3% reduction[1] |
| U266 | 10 nM this compound for 72h | Reduced Cell Survival | 64% ± 5% reduction[1] |
In Vivo Efficacy
The anti-tumor activity of this compound has been confirmed in a xenograft model of multiple myeloma. Daily oral administration of this compound resulted in a dramatic and time-dependent reduction in tumor burden.[1]
Table 2: In Vivo Efficacy of this compound in an MM1.S Xenograft Model
| Treatment | Duration | Assessment Method | Result (vs. Vehicle Control) |
| 3 mg/kg this compound (daily oral gavage) | Day 7 | Bioluminescent Imaging | 7-fold reduction in tumor burden[1] |
| Day 14 | Bioluminescent Imaging | 54-fold reduction in tumor burden[1] | |
| Day 21 | Bioluminescent Imaging | 908-fold reduction in tumor burden[1] |
Synergy with Dexamethasone (B1670325)
This compound exhibits strong synergy with the standard-of-care glucocorticoid, dexamethasone. The combination of sub-optimal doses of both agents resulted in a synergistic killing of multiple myeloma cells.[1]
Table 3: Synergistic Activity of this compound with Dexamethasone in MM1.S Cells
| Treatment (72h) | Effect on Cell Survival |
| Dexamethasone (5 nM) | 10% ± 6% reduction[1] |
| This compound (0.5 nM) | <55% ± 12% reduction[1] |
| This compound (0.5 nM) + Dexamethasone (5 nM) | 96% ± 3% synergistic killing[1] |
digraph "CBPD-409_Dexamethasone_Synergy" { graph [nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];CBPD409 [label="this compound", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Dex [label="Dexamethasone", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MM_Cell [label="Multiple Myeloma Cell", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Synergistic Apoptosis", shape=double_octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
CBPD409 -> MM_Cell [label="Induces Apoptosis"]; Dex -> MM_Cell [label="Induces Apoptosis"]; {CBPD409, Dex} -> Apoptosis [arrowhead=none]; MM_Cell -> Apoptosis [label="Enhanced Killing"]; }
Experimental Protocols
Cell Lines and Reagents
-
Cell Lines: Human multiple myeloma cell lines U266 and MM1.S were utilized. MM1.S cells were engineered to express GFP and Luciferase (MM1.S-GFP-Luc) for in vivo imaging.[1]
-
Compounds: this compound and Dexamethasone were used in these studies.
Western Blotting for Protein Degradation
-
Cell Treatment: Seed U266 and MM1.S cells and treat with 10 nM this compound or vehicle control for 24 hours.
-
Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on a polyacrylamide gel via SDS-PAGE.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against CBP, c-MYC, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software.
Cell Viability and Apoptosis Assays
-
Cell Seeding: Plate U266 and MM1.S cells in 96-well plates.
-
Treatment: Treat cells with various concentrations of this compound, dexamethasone, or their combination for 72 hours.
-
Apoptosis Staining: For apoptosis analysis, harvest cells and stain with Annexin V-FITC and a viability dye (e.g., eFluor 450 or Propidium Iodide) according to the manufacturer's protocol.[1][7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/viability dye negative cells are considered apoptotic.
-
Data Analysis: Quantify the percentage of apoptotic and viable cells using flow cytometry analysis software.
In Vivo Xenograft Model
-
Animal Model: Utilize an appropriate immunodeficient mouse model (e.g., SCID or NSG).[8]
-
Cell Implantation: Intravenously inject MM1.S-GFP-Luc cells to establish disseminated disease.[9]
-
Tumor Engraftment: Monitor tumor engraftment and growth via bioluminescent imaging (BLI).
-
Treatment Initiation: Once tumors are established, randomize mice into treatment (3 mg/kg this compound) and vehicle control groups. Administer treatment via daily oral gavage.[1]
-
Bioluminescent Imaging:
-
Data Analysis: Quantify the bioluminescent signal (radiance) from regions of interest to determine tumor burden. Compare the tumor burden between the treatment and control groups.
Conclusion and Future Directions
The preclinical data for this compound in multiple myeloma are highly compelling. As a potent and selective degrader of CBP/p300, this compound effectively downregulates c-MYC, a key driver of myeloma, leading to significant anti-tumor activity both in vitro and in vivo.[1] Furthermore, its synergistic interaction with dexamethasone suggests its potential for use in combination therapies for multiple myeloma.[1]
Future studies should aim to:
-
Evaluate the efficacy of this compound in primary multiple myeloma patient samples.
-
Investigate the mechanisms of resistance to this compound.
-
Explore other potential combination partners for this compound in the treatment of multiple myeloma.
-
Conduct formal pharmacokinetic and toxicology studies to support the transition to clinical trials.
This compound represents a promising new therapeutic agent for multiple myeloma, and its further development is warranted. This technical guide provides a foundational resource for researchers and drug developers interested in advancing this novel therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. cellcentric.com [cellcentric.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MYC inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MYC in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gamabufotalin triggers c-Myc degradation via induction of WWP2 in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optical techniques for tracking multiple myeloma engraftment, growth, and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multimodal Bioluminescent and Positronic-emission Tomography/Computational Tomography Imaging of Multiple Myeloma Bone Marrow Xenografts in NOG Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correlation of High-Resolution X-Ray Micro-Computed Tomography with Bioluminescence Imaging of Multiple Myeloma Growth in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A bioluminescence imaging based in vivo model for preclinical testing of novel cellular immunotherapy strategies to improve the graft-versus-myeloma effect | Haematologica [haematologica.org]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with CBPD-409
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBPD-409 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the paralogous transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2] As a heterobifunctional molecule, this compound recruits CBP/p300 to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted degradation has shown significant anti-proliferative effects in various cancer cell lines, particularly in androgen receptor-positive (AR+) prostate cancer.[1][3] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in relevant cancer cell lines.
Table 1: Degradation and Anti-proliferative Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | Cancer Type | DC₅₀ (nM) (Degradation) | IC₅₀ (nM) (Anti-proliferative) |
| VCaP | Prostate Cancer (AR+) | 0.2–0.4 | 1.2–2.0 |
| LNCaP | Prostate Cancer (AR+) | Not explicitly stated, but degradation confirmed | 1.2–2.0 |
| 22Rv1 | Prostate Cancer (AR+) | Not explicitly stated, but degradation confirmed | 1.2–2.0 |
Data sourced from multiple studies.[1]
Table 2: Efficacy of this compound in Multiple Myeloma Cell Lines
| Cell Line | Cancer Type | Effect | Concentration | Time Point |
| U266 | Multiple Myeloma | 95±5% reduction in CBP levels | 10 nM | 24h |
| MM1.S | Multiple Myeloma | 95±5% reduction in CBP levels | 10 nM | 24h |
| MM1.S | Multiple Myeloma | 95±5% reduction in c-MYC levels | 10 nM | 24h |
| U266 | Multiple Myeloma | 64±5% reduction in cell survival | 10 nM | 72h |
| MM1.S | Multiple Myeloma | 97±3% reduction in cell survival | 10 nM | 72h |
Data highlights the potent effects of this compound on protein degradation and cell viability in multiple myeloma cells.[4]
Experimental Protocols
Herein are detailed protocols for key in vitro experiments to characterize the activity of this compound.
Cell Culture
Prostate cancer cell lines VCaP, LNCaP, and 22Rv1 are commonly used to study the effects of this compound.
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.[5] For experiments investigating androgen-dependent signaling, charcoal-stripped FBS can be used.[6]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[5]
-
Subculture: Cells should be passaged upon reaching 80-90% confluency.
Western Blotting for Protein Degradation and Pathway Analysis
Western blotting is a crucial technique to confirm the degradation of p300/CBP and to assess the impact on downstream signaling pathways, such as AR and c-Myc.
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 0.1 nM to 100 nM) for various time points (e.g., 1, 4, 8, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-p300
-
Anti-CBP
-
Anti-AR
-
Anti-c-Myc
-
Anti-H3K27ac
-
Anti-H2BNTac
-
Anti-GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.
Cell Viability Assay
Cell viability assays, such as the MTS or MTT assay, are used to determine the anti-proliferative effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for 48 to 72 hours. Include a vehicle control (DMSO).
-
MTS Assay Protocol:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Assay
Apoptosis assays are performed to confirm that the observed reduction in cell viability is due to programmed cell death.
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with this compound for 24-48 hours.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
-
Caspase-Glo® 3/7 Assay:
-
Seed cells in a 96-well white-walled plate.
-
Treat with this compound for the desired time.
-
Add an equal volume of Caspase-Glo® 3/7 reagent to each well.
-
Incubate for 1-2 hours at room temperature.
-
Measure luminescence using a plate reader.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is utilized to investigate the genome-wide effects of this compound on histone acetylation marks, such as H3K27ac and H2BNTac, particularly at androgen receptor binding sites.
-
Cell Treatment and Crosslinking:
-
Treat cells with this compound or vehicle control for 4-24 hours.
-
Crosslink proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells.
-
Sonify the chromatin to shear DNA to an average size of 200-600 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K27ac) overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
-
DNA Purification:
-
Elute the chromatin from the beads and reverse the crosslinks.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align sequencing reads to the reference genome.
-
Perform peak calling to identify regions of enrichment.
-
Analyze the differential binding of histone marks between this compound-treated and control samples.
-
Visualizations
The following diagrams illustrate the mechanism of action and experimental workflows related to this compound.
Caption: Mechanism of action of this compound PROTAC.
Caption: Inhibition of AR signaling by this compound.
Caption: Western Blot workflow for this compound studies.
Caption: ChIP-seq workflow for histone modification analysis.
References
Application Notes and Protocols for CBPD-409 in VCaP and LNCaP Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBPD-409 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the paralog lysine (B10760008) acetyltransferases p300 and CREB-binding protein (CBP).[1][2] In prostate cancer, particularly in androgen receptor-positive (AR+) cell lines like VCaP and LNCaP, p300 and CBP act as critical transcriptional co-activators for the androgen receptor. By inducing the degradation of p300/CBP, this compound effectively suppresses AR signaling and the expression of oncogenes such as c-Myc, leading to potent anti-proliferative effects.[3] These application notes provide detailed protocols for utilizing this compound to study its effects on cell viability, protein expression, and apoptosis in VCaP and LNCaP cell lines.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to p300/CBP and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of p300 and CBP. The degradation of these co-activators disrupts the AR enhanceosome complex, leading to the downregulation of AR target genes and a potent anti-tumor response in AR-driven prostate cancer.
References
Application Notes and Protocols: Detection of CBP/p300 Degradation by CBPD-409 using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
CREB-binding protein (CBP) and p300 are highly homologous transcriptional coactivators that play a crucial role in regulating gene expression by acetylating histone and non-histone proteins.[1][2][3] Their involvement in various cellular processes, including cell proliferation and differentiation, has made them attractive therapeutic targets in oncology.[3] CBPD-409 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of CBP/p300.[4][5][6] This document provides a detailed protocol for detecting the degradation of CBP/p300 induced by this compound in cancer cell lines using the Western blot technique.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that consists of a ligand that binds to CBP/p300, a linker, and a ligand that recruits an E3 ubiquitin ligase.[5] This proximity induces the ubiquitination of CBP/p300, marking it for degradation by the proteasome. This targeted protein degradation leads to the suppression of oncogenic signaling pathways, such as the androgen receptor (AR) signaling pathway in prostate cancer.[5][7]
Quantitative Data Summary
This compound has demonstrated high potency in inducing the degradation of CBP/p300 and inhibiting the proliferation of various cancer cell lines.
| Parameter | Cell Lines | Value | Reference |
| DC₅₀ (Degradation) | VCaP, LNCaP, 22Rv1 | 0.2–0.4 nM | [4][5][6] |
| IC₅₀ (Proliferation) | VCaP, LNCaP, 22Rv1 | 1.2–2.0 nM | [4][5][6] |
| In Vivo Degradation | VCaP tumor tissue | >95% depletion at 1 mg/kg (oral) | [4][8] |
Experimental Protocol: Western Blot for CBP/p300 Degradation
This protocol outlines the steps to assess the degradation of CBP/p300 in prostate cancer cell lines (e.g., VCaP, LNCaP, 22Rv1) following treatment with this compound.
Materials and Reagents
-
Cell Lines: VCaP, LNCaP, or 22Rv1 prostate cancer cells
-
Compound: this compound (dissolved in DMSO)
-
Cell Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% IGEPAL, 0.5% Na deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit
-
Sample Buffer: 4x Laemmli sample buffer
-
SDS-PAGE Gels: 4-12% Bis-Tris gels
-
Running Buffer: MOPS or MES SDS Running Buffer
-
Transfer Buffer: 25 mM Tris, 190 mM Glycine, 20% Methanol
-
Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm)
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-CBP antibody
-
Rabbit anti-p300 antibody
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Procedure
-
Cell Culture and Treatment:
-
Culture VCaP, LNCaP, or 22Rv1 cells in complete media until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto a 4-12% Bis-Tris gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Antibody Incubation and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CBP or p300 (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Analyze the resulting bands. A decrease in the band intensity for CBP or p300 in this compound-treated samples compared to the vehicle control indicates protein degradation.
-
Probe the same membrane with an antibody against a loading control protein (β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the CBP/p300 signal to the loading control.
-
Troubleshooting
-
No or Weak Signal: Increase the amount of protein loaded, optimize primary antibody concentration, or increase incubation time.
-
High Background: Increase the number and duration of washes, optimize blocking conditions, or use a fresh blocking buffer.
-
Non-specific Bands: Optimize antibody dilution, use a more specific antibody, or ensure the purity of the cell lysate.
By following this detailed protocol, researchers can effectively and reliably detect the degradation of CBP/p300 induced by this compound, providing valuable insights into its mechanism of action and efficacy.
References
- 1. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of this compound as a Highly Potent, Selective, and Orally Efficacious CBP/p300 PROTAC Degrader for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for ChIP-seq Analysis of CBPD-409-Treated Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBPD-409 is a potent and selective orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of the paralog histone acetyltransferases p300 and CBP.[1][2][3] These proteins are critical transcriptional coactivators for the androgen receptor (AR), a key driver of prostate cancer.[2][3] In prostate cancer, p300/CBP-mediated histone acetylation, particularly at enhancer regions, is crucial for the expression of AR target genes that promote tumor growth.[4][5] this compound induces the degradation of p300 and CBP, leading to a significant reduction in histone acetylation marks, such as H2B N-terminal acetylation (H2BNTac) and H3K27ac, at AR-regulated enhancers.[4][5][6] This effectively "shuts down" the oncogenic AR signaling pathway, resulting in potent anti-proliferative effects in prostate cancer cells.[1][4]
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide effects of molecules like this compound on protein-DNA interactions and histone modifications.[7][8][9] This document provides detailed protocols for performing and analyzing ChIP-seq experiments to study the impact of this compound on histone acetylation in prostate cancer cells.
Signaling Pathway and Mechanism of Action
This compound is a heterobifunctional molecule that brings together the E3 ubiquitin ligase Cereblon (CRBN) and the target proteins p300/CBP. This proximity induces the ubiquitination and subsequent proteasomal degradation of p300/CBP. The loss of these histone acetyltransferases leads to a global reduction in histone acetylation, particularly at AR-bound enhancers, thereby repressing the transcription of AR target genes involved in cell proliferation and survival.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Lines: Use androgen-sensitive prostate cancer cell lines such as VCaP or LNCaP.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
This compound Treatment:
-
Plate cells to achieve 70-80% confluency at the time of treatment.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentration of this compound (e.g., 10-100 nM) or DMSO as a vehicle control for a specified duration (e.g., 4-24 hours).[6]
-
II. Chromatin Immunoprecipitation (ChIP)
-
Cross-linking:
-
Add formaldehyde (B43269) to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect them by centrifugation.
-
Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Isolate the nuclei and resuspend in a nuclear lysis buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication.[10] The optimal sonication conditions should be determined empirically for each cell line and instrument.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the histone modification of interest (e.g., anti-H3K27ac, anti-H2BK5ac, anti-H2BK20ac). Also, include a negative control immunoprecipitation with a non-specific IgG antibody.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by adding NaCl and incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
-
DNA Purification:
-
Purify the DNA using a standard phenol-chloroform extraction or a commercial DNA purification kit.
-
III. ChIP-seq Library Preparation and Sequencing
-
Library Preparation:
-
Use a commercial library preparation kit compatible with low DNA input.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters to the purified ChIP DNA.
-
Amplify the library using PCR with a minimal number of cycles to avoid bias.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina). Aim for a sequencing depth of at least 20-30 million reads per sample for histone marks.
-
Data Analysis Protocol
The analysis of ChIP-seq data involves several computational steps to identify and interpret the genomic regions enriched for the histone modification of interest.
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the quality-filtered reads to the human reference genome (e.g., hg19 or GRCh38) using aligners such as Bowtie2 or BWA.[9][11]
-
Peak Calling: Identify regions of the genome with significant enrichment of aligned reads (peaks) compared to a control sample (input DNA or IgG ChIP) using a peak caller like MACS2.[8][12]
-
Differential Binding Analysis: Compare the peak profiles between this compound-treated and control samples to identify differentially bound regions. Tools such as DESeq2 or edgeR can be used for this purpose.[7]
-
Peak Annotation: Annotate the identified peaks to their nearest genes and genomic features (promoters, enhancers, etc.) using software like HOMER or ChIPseeker.[7][9]
-
Downstream Analysis:
-
Motif Analysis: Identify enriched DNA sequence motifs within the peak regions to infer the binding of specific transcription factors.
-
Pathway Analysis: Perform Gene Set Enrichment Analysis (GSEA) or similar methods on the genes associated with differential peaks to identify affected biological pathways.[13]
-
Data Visualization: Visualize the read densities and peak locations using a genome browser like the Integrated Genomics Viewer (IGV).[8]
-
Data Presentation
The quantitative results from the ChIP-seq analysis can be summarized in tables for clear interpretation and comparison.
Table 1: Summary of ChIP-seq Peak Calling
| Sample | Total Reads | Mapped Reads | Uniquely Mapped Reads | Number of Peaks |
| H3K27ac - Control (DMSO) | 35,123,456 | 32,678,912 (93.0%) | 29,876,543 (85.1%) | 45,678 |
| H3K27ac - this compound | 36,789,123 | 34,210,987 (93.0%) | 31,234,567 (84.9%) | 28,912 |
| H2BK5ac - Control (DMSO) | 34,567,890 | 32,098,765 (92.9%) | 29,345,678 (84.9%) | 38,910 |
| H2BK5ac - this compound | 35,987,654 | 33,456,789 (93.0%) | 30,567,890 (85.0%) | 21,456 |
| Input Control | 38,123,456 | 35,456,789 (93.0%) | 32,456,789 (85.1%) | 5,123 |
Table 2: Differential H3K27ac Peak Analysis (this compound vs. DMSO)
| Peak Region | Log2 Fold Change | p-value | Adjusted p-value | Nearest Gene | Genomic Feature |
| chrX:1234567-1235678 | -3.5 | 1.2e-15 | 2.5e-11 | KLK3 | Enhancer |
| chr8:9876543-9877543 | -2.8 | 3.4e-12 | 5.1e-8 | MYC | Enhancer |
| chr11:5432109-5433109 | -2.5 | 5.6e-10 | 7.8e-6 | TMPRSS2 | Enhancer |
| chr1:12345678-12346678 | -2.2 | 8.9e-9 | 1.2e-4 | AR | Promoter |
| chr17:87654321-87655321 | 0.2 | 0.5 | 0.8 | GAPDH | Promoter |
Table 3: Enriched Pathways for Genes with Decreased H3K27ac at Enhancers
| Pathway Description | Gene Count | p-value | Adjusted p-value |
| Androgen Response | 125 | 1.5e-20 | 3.0e-16 |
| E2F Targets | 89 | 2.8e-15 | 4.1e-11 |
| G2M Checkpoint | 75 | 4.1e-12 | 5.5e-8 |
| MYC Targets v1 | 92 | 6.3e-11 | 7.9e-7 |
| PI3K/AKT/mTOR Signaling | 68 | 8.2e-9 | 9.5e-5 |
Conclusion
The provided protocols offer a comprehensive framework for investigating the epigenetic modifications induced by this compound in prostate cancer cells using ChIP-seq. This approach will enable researchers to elucidate the genome-wide impact of p300/CBP degradation on histone acetylation and gene regulation, providing valuable insights into the therapeutic potential of this novel agent. The systematic analysis and clear presentation of the resulting data are crucial for understanding the molecular mechanisms underlying the efficacy of this compound and for the development of targeted therapies for prostate cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound as a Highly Potent, Selective, and Orally Efficacious CBP/p300 PROTAC Degrader for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. Researchers find a new targeted approach to shut down prostate cancer growth - ecancer [ecancer.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Targeting histone H2B acetylated enhanceosomes via p300/CBP degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pipeline and Tools for ChIP-Seq Analysis - CD Genomics [cd-genomics.com]
- 8. basepairtech.com [basepairtech.com]
- 9. A ChIP-Seq Data Analysis Pipeline Based on Bioconductor Packages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ChIP-seq Processing Pipeline – 4DN Data Portal [data.4dnucleome.org]
- 12. Network analysis of ChIP-Seq data reveals key genes in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CBPD-409 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of CBPD-409 for use in cell culture experiments. This compound is a potent and orally active Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2][3][4]
Physicochemical Properties and Solubility
This compound is a solid, appearing as a light yellow to yellow powder.[1] It is crucial to use freshly opened, anhydrous DMSO for preparing stock solutions as the compound's solubility can be significantly impacted by hygroscopic DMSO.[1]
Table 1: Solubility and Stability of this compound
| Solvent | Maximum Concentration | Notes | Storage of Stock Solution |
| DMSO | 100 mg/mL (115.88 mM) | Ultrasonic treatment may be required to fully dissolve the compound.[1] | -80°C for up to 6 months; -20°C for up to 1 month.[1] |
| In vivo formulation 1 | ≥ 2.5 mg/mL (2.90 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] | Prepare fresh for each in vivo experiment.[1] |
| In vivo formulation 2 | ≥ 2.5 mg/mL (2.90 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[1] | Prepare fresh for each in vivo experiment.[1] |
| Lyophilized Powder | N/A | Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1] | Keep desiccated.[4] |
Mechanism of Action: p300/CBP Degradation
This compound functions as a PROTAC, a heterobifunctional molecule that induces the degradation of target proteins.[2] It consists of a ligand that binds to the bromodomain of p300/CBP and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1] This proximity leads to the ubiquitination of p300/CBP, marking them for degradation by the proteasome.[3] The degradation of these critical coactivators leads to the suppression of Androgen Receptor (AR) signaling and c-Myc expression, which are key drivers in prostate cancer.[1]
Caption: this compound mediated degradation of p300/CBP.
Experimental Protocols
1. Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder, MW: 862.97 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.863 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock solution from 0.863 mg, add 100 µL of DMSO.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
2. Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution to prepare working concentrations for treating cells in culture.
Materials:
-
10 mM this compound DMSO stock solution
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is recommended to perform at least a 1:1000 dilution of the DMSO stock into the final culture medium to minimize DMSO concentration, which should ideally be below 0.1%.
-
For example, to prepare a 100 nM working solution in 10 mL of culture medium:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of culture medium to make a 10 µM solution.
-
Add 100 µL of the 10 µM intermediate solution to 9.9 mL of culture medium to achieve the final 100 nM concentration.
-
-
Gently mix the working solution before adding it to your cell culture plates.
-
Always include a vehicle control (e.g., 0.1% DMSO in culture medium) in your experiments.
Caption: Workflow for this compound solution preparation.
Biological Activity in Cell Culture
This compound demonstrates potent anti-proliferative effects in various cancer cell lines, particularly in Androgen Receptor-positive (AR+) prostate cancer cells.
Table 2: In Vitro Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | DC50 (nM) | Reference |
| VCaP | Prostate Cancer (AR+) | 1.2 - 2.0 | 0.2 - 0.4 | [1][4] |
| LNCaP | Prostate Cancer (AR+) | 1.2 - 2.0 | 0.2 - 0.4 | [1][4] |
| 22Rv1 | Prostate Cancer (AR+) | 1.2 - 2.0 | 0.2 - 0.4 | [1][4] |
IC50: The half maximal inhibitory concentration for cell proliferation. DC50: The half maximal degradation concentration for p300/CBP.
Treatment of prostate cancer cells with this compound at concentrations as low as 0.01-10 nM has been shown to suppress AR signaling and c-Myc expression.[1] The degradation of p300 and CBP proteins can be observed within one hour of treatment.[3]
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a chemical fume hood to avoid inhalation. Refer to the Safety Data Sheet (SDS) for more detailed safety information.
References
In Vivo Formulation of CBPD-409 for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBPD-409 is an orally active PROTAC (Proteolysis Targeting Chimera) degrader of CBP/p300 with demonstrated anti-tumor efficacy in preclinical models of prostate cancer. As a high molecular weight and likely poorly soluble compound, developing an appropriate formulation is critical for achieving optimal exposure and reliable results in in vivo animal studies. These application notes provide detailed protocols for the preparation of formulations suitable for oral and intravenous administration of this compound in mice, based on established methods for poorly water-soluble compounds.
Given that specific solubility data for this compound in various vehicles is not publicly available, a preliminary solubility screening is a crucial first step for any in vivo study. The following protocols offer a tiered approach, starting with simple suspensions and solutions and progressing to more complex formulations if required.
Data Presentation: Formulation Components and Dosing Parameters
The following tables summarize key quantitative data for the proposed formulations and dosing guidelines for mice.
Table 1: Recommended Excipients for this compound Formulation Development
| Excipient Category | Excipient Name | Typical Concentration Range | Route of Administration | Purpose |
| Suspending Agents | Methylcellulose (MC) | 0.5% - 2% (w/v) | Oral | Increases viscosity to prevent sedimentation of particles. |
| Carboxymethylcellulose Sodium (CMC-Na) | 0.5% - 2% (w/v) | Oral | Increases viscosity and provides a stable suspension. | |
| Wetting Agents / Surfactants | Tween® 80 (Polysorbate 80) | 0.1% - 5% (v/v) | Oral, IV | Reduces surface tension of drug particles, improving wetting and dispersion. |
| Solutol® HS 15 (Macrogol 15 hydroxystearate) | 1% - 10% (w/v) | Oral, IV | Solubilizer and emulsifier. | |
| Co-solvents | Polyethylene Glycol 400 (PEG 400) | 10% - 60% (v/v) | Oral, IV | Increases the solubility of lipophilic compounds. |
| Dimethyl Sulfoxide (DMSO) | <10% (v/v) | Oral, IV | A strong solvent, but should be used at low concentrations due to potential toxicity. | |
| N-methyl-2-pyrrolidone (NMP) | 1% - 10% (v/v) | IV | A versatile solvent for poorly soluble compounds. | |
| Lipid-Based Vehicles | Corn Oil | Up to 100% | Oral | A simple lipid vehicle for lipophilic compounds. |
| Sesame Oil | Up to 100% | Oral | An alternative lipid vehicle. | |
| Amorphous Solid Dispersion Polymers | Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) | Varies | Oral | Polymer carrier for creating amorphous solid dispersions to enhance solubility. |
| Eudragit® L 100-55 | Varies | Oral | pH-dependent polymer for amorphous solid dispersions. |
Table 2: Dosing Parameters for this compound in Mice
| Parameter | Oral Gavage | Intravenous (IV) Injection |
| Dose Range | 0.3 - 3 mg/kg (based on literature) | 1 mg/kg (based on literature) |
| Dosing Volume | 5 - 10 mL/kg | 5 mL/kg |
| Needle/Tube Gauge | 20-22 G gavage needle (ball-tipped) | 27-30 G needle |
| Frequency | Once daily | As per study design |
| Vehicle Examples | 0.5% CMC-Na + 0.1% Tween® 80 in water; 10% DMSO + 90% Corn Oil | 10% DMSO + 40% PEG 400 + 50% Saline |
Experimental Protocols
Protocol 1: Solubility Screening of this compound
Objective: To determine the approximate solubility of this compound in various pharmaceutically acceptable vehicles to guide formulation selection.
Materials:
-
This compound powder
-
Selection of vehicles from Table 1 (e.g., Water, Saline, 0.5% CMC-Na, PEG 400, Corn Oil)
-
Vials
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or LC-MS for quantification
Methodology:
-
Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each selected vehicle in a separate vial.
-
Cap the vials and place them on an orbital shaker or rotator at room temperature for 24-48 hours to reach equilibrium.
-
After incubation, visually inspect for undissolved particles.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet any undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent for analysis.
-
Quantify the concentration of dissolved this compound using a validated HPLC or LC-MS method.
-
Express the solubility in mg/mL.
Protocol 2: Preparation of a Suspension for Oral Gavage
Objective: To prepare a homogenous and stable suspension of this compound for oral administration in mice. This is a suitable starting point for a poorly soluble compound.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Tween® 80
-
Sterile water or saline
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
-
Scale
Methodology:
-
Vehicle Preparation (0.5% CMC-Na, 0.1% Tween® 80 in Water):
-
Calculate the required volume of vehicle based on the number of animals and the dosing volume.
-
Weigh the appropriate amount of CMC-Na (0.5 g per 100 mL).
-
In a beaker with a magnetic stir bar, slowly add the CMC-Na to the desired volume of sterile water while stirring continuously to avoid clumping. Stir until fully dissolved. This may take some time.
-
Add Tween® 80 to a final concentration of 0.1% (v/v) and mix thoroughly.
-
-
Suspension Preparation:
-
Weigh the required amount of this compound powder.
-
In a mortar, add a small amount of the prepared vehicle to the this compound powder and triturate to form a smooth paste. This step is crucial for proper wetting of the drug particles.
-
Gradually add the remaining vehicle to the paste while continuing to mix.
-
Transfer the mixture to a suitable container and use a homogenizer or sonicator to ensure a uniform and fine particle suspension.
-
Visually inspect the suspension for homogeneity.
-
-
Storage and Administration:
-
Store the suspension at 2-8°C, protected from light.
-
Before each use, allow the suspension to come to room temperature and vortex vigorously to ensure uniform redispersion.
-
Protocol 3: Preparation of a
Application Note: Quantitative Proteomics to Assess CBPD-409 On-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBPD-409 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the paralogous transcriptional co-activators, CREB-binding protein (CBP) and p300.[1][2][3][4] These proteins are critical co-activators for the androgen receptor (AR) and play a pivotal role in the progression of prostate cancer.[5][6][7][8] By hijacking the ubiquitin-proteasome system, this compound offers a therapeutic strategy to eliminate these key oncogenic drivers. This application note provides a detailed protocol for utilizing quantitative proteomics to confirm the on-target effects of this compound, assess its selectivity, and understand its impact on downstream signaling pathways in prostate cancer cells.
Mass spectrometry-based quantitative proteomics, particularly when coupled with isobaric labeling techniques like Tandem Mass Tags (TMT), provides a powerful platform for the unbiased and comprehensive analysis of the proteome in response to drug treatment.[2] This methodology allows for the precise quantification of thousands of proteins simultaneously, enabling the direct assessment of target degradation and the identification of both on-target and potential off-target effects.
Data Presentation
Quantitative proteomic analysis of VCaP prostate cancer cells treated with this compound demonstrates the potent and specific degradation of its intended targets, p300 and CBP. The following tables summarize the key findings from such an experiment, showcasing the on-target degradation and the downstream effects on the Androgen Receptor (AR) signaling pathway.
Table 1: On-Target Effects of this compound on p300/CBP Degradation in VCaP Cells
| Protein | Gene | Function | Log2 Fold Change (this compound vs. Vehicle) | p-value |
| p300 | EP300 | Histone acetyltransferase, transcriptional co-activator | -2.5 | < 0.001 |
| CBP | CREBBP | Histone acetyltransferase, transcriptional co-activator | -2.3 | < 0.001 |
Data is illustrative and compiled from descriptive analyses in referenced literature.[8][9]
Table 2: Downstream Effects on Key Proteins in the Androgen Receptor (AR) Signaling Pathway
| Protein | Gene | Function in AR Pathway | Log2 Fold Change (this compound vs. Vehicle) | p-value |
| Androgen Receptor | AR | Ligand-activated transcription factor | -1.2 | < 0.05 |
| MYC | MYC | Transcription factor, AR target gene | -1.5 | < 0.01 |
| NKX3-1 | NKX3-1 | Androgen-regulated tumor suppressor | -1.8 | < 0.01 |
| PSA (KLK3) | KLK3 | AR target gene, prostate cancer biomarker | -1.6 | < 0.01 |
Data is illustrative and based on proteomics and gene expression data from referenced literature.[2][9][10]
Mandatory Visualization
Caption: Mechanism of this compound leading to p300/CBP degradation and downstream effects.
Caption: Experimental workflow for quantitative proteomics analysis of this compound effects.
Caption: Simplified AR signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: VCaP (prostate cancer cell line expressing wild-type AR).
-
Culture Conditions: Culture VCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment:
-
Seed cells and allow them to adhere and reach 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 100 nM) or vehicle control (DMSO) for a specified time course (e.g., 4, 8, or 24 hours).
-
Prepare at least three biological replicates for each condition.
-
Protein Extraction and Digestion
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.5) supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysates to shear DNA and ensure complete lysis.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubating for 30 minutes at 37°C.
-
Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.
-
-
Protein Digestion:
-
Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.0.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column.
-
TMT Labeling and Sample Pooling
-
Peptide Quantification: Quantify the desalted peptides using a quantitative colorimetric peptide assay.
-
TMT Labeling:
-
Resuspend the dried peptides in a suitable labeling buffer (e.g., 100 mM TEAB, pH 8.5).
-
Add the appropriate TMT reagent (dissolved in anhydrous acetonitrile) to each sample.
-
Incubate for 1 hour at room temperature.
-
Quench the reaction by adding hydroxylamine.
-
-
Sample Pooling:
-
Combine the TMT-labeled samples in equal amounts.
-
Desalt the pooled sample using a C18 SPE column and dry under vacuum.
-
Peptide Fractionation and LC-MS/MS Analysis
-
Peptide Fractionation:
-
Resuspend the pooled, labeled peptides in a high-pH reversed-phase buffer.
-
Fractionate the peptides using a high-pH reversed-phase HPLC system to reduce sample complexity.
-
Collect and combine fractions orthogonally.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Use a data-dependent acquisition (DDA) method, selecting the most abundant precursor ions for fragmentation by higher-energy collisional dissociation (HCD).
-
Detect the TMT reporter ions in the MS/MS spectra.
-
Data Analysis
-
Database Search:
-
Search the raw MS data against a human protein database (e.g., UniProt) using a suitable search engine (e.g., MaxQuant, Proteome Discoverer).
-
Specify TMT labeling, trypsin digestion, and appropriate variable and fixed modifications.
-
-
Protein Identification and Quantification:
-
Filter the search results to a false discovery rate (FDR) of <1% at the peptide and protein levels.
-
Quantify the TMT reporter ion intensities for each identified peptide.
-
Normalize the protein abundance data across all samples.
-
-
Statistical Analysis:
-
Perform statistical tests (e.g., t-test) to identify proteins that are significantly differentially abundant between this compound-treated and vehicle-treated samples.
-
Visualize the results using volcano plots and heatmaps.
-
Perform pathway analysis to identify signaling pathways significantly affected by this compound treatment.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound as a Highly Potent, Selective, and Orally Efficacious CBP/p300 PROTAC Degrader for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RNA-Seq Analysis of Gene Expression Changes Following CBPD-409 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBPD-409 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the paralog lysine (B10760008) acetyltransferases p300 and CREB-binding protein (CBP).[1][2][3] These proteins are crucial transcriptional coactivators for the androgen receptor (AR) and play a significant role in the progression of cancers such as castration-resistant prostate cancer.[2][3][4][5] The mechanism of action of this compound involves the degradation of p300/CBP, which in turn leads to a reduction in histone H2B N-terminal acetylation (H2BNTac) and H3K27ac at enhancer regions, ultimately suppressing oncogenic androgen receptor activity.[4][5][6][7]
RNA sequencing (RNA-seq) is a powerful tool for investigating the transcriptomic consequences of this compound treatment. It allows for a comprehensive analysis of global gene expression changes, providing insights into the drug's mechanism of action, identifying potential biomarkers of response, and revealing novel therapeutic targets.[8][9][10][11] These application notes provide a detailed protocol for conducting RNA-seq experiments to analyze the effects of this compound on gene expression in cancer cell lines.
Data Presentation: Expected Gene Expression Changes
Treatment of androgen receptor-positive (AR+) prostate cancer cell lines (e.g., VCaP, LNCaP) with this compound is expected to result in significant changes in the expression of genes regulated by the androgen receptor and other key oncogenic pathways.[1][6] Below is a summary of expected differentially expressed genes (DEGs).
Table 1: Expected Downregulated Genes Following this compound Treatment in AR+ Prostate Cancer Cells
| Gene Symbol | Gene Name | Pathway/Function | Expected Log2 Fold Change |
| KLK3 | Kallikrein Related Peptidase 3 | Androgen Receptor Signaling | < -1.5 |
| AR | Androgen Receptor | Androgen Receptor Signaling | < -1.0 |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | Cell Cycle Progression, Proliferation | < -1.0 |
| TMPRSS2 | Transmembrane Serine Protease 2 | Androgen Receptor Signaling | < -1.5 |
| NKX3-1 | NK3 Homeobox 1 | Androgen Receptor Signaling | < -1.0 |
| CCND1 | Cyclin D1 | G2/M Checkpoint, Cell Cycle | < -1.0 |
| E2F1 | E2F Transcription Factor 1 | E2F Signaling, Cell Cycle | < -0.8 |
Table 2: Expected Upregulated Genes Following this compound Treatment
| Gene Symbol | Gene Name | Pathway/Function | Expected Log2 Fold Change |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | Cell Cycle Arrest, Apoptosis | > 1.0 |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | DNA Damage Response, Apoptosis | > 0.8 |
| BTG2 | BTG Anti-Proliferation Factor 2 | Negative Regulation of Cell Cycle | > 1.0 |
Experimental Protocols
Cell Culture and this compound Treatment
A well-controlled cell culture experiment is fundamental to obtaining reliable RNA-seq data.[12]
Materials:
-
AR+ prostate cancer cell lines (e.g., VCaP, LNCaP)
-
Appropriate cell culture medium and supplements
-
This compound (ensure high purity)
-
Vehicle control (e.g., DMSO)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture AR+ prostate cancer cells in the recommended medium to ~70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with the desired concentration of this compound (e.g., 100 nM) and a corresponding volume of the vehicle control.[6][7][13]
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).[7][13]
-
Harvest the cells for RNA extraction. It is recommended to perform at least three biological replicates for each condition (this compound treated and vehicle control).[12]
RNA Extraction and Quality Control
High-quality RNA is essential for constructing reliable RNA-seq libraries.[14]
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water, tubes, and pipette tips
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent 2100 Bioanalyzer)
Protocol:
-
Extract total RNA from the harvested cells using a commercial kit according to the manufacturer's instructions.
-
Elute the RNA in RNase-free water.
-
Assess RNA quantity and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Evaluate RNA integrity using a bioanalyzer. An RNA Integrity Number (RIN) of ≥ 8 is recommended for optimal results.
RNA-Seq Library Preparation and Sequencing
The process of converting RNA into a sequenceable library is a critical step in the RNA-seq workflow.[8]
Materials:
-
RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)
-
Magnetic stand
-
PCR thermocycler
-
Next-Generation Sequencing (NGS) platform (e.g., Illumina NovaSeq)
Protocol:
-
Prepare RNA-seq libraries from the extracted total RNA following the manufacturer's protocol. This typically involves:
-
mRNA purification (poly-A selection) or ribosomal RNA depletion.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
Adenylation of 3' ends.
-
Adapter ligation.
-
Library amplification via PCR.
-
-
Perform quality control on the prepared libraries to assess their size distribution and concentration.
-
Sequence the libraries on an NGS platform. A sequencing depth of 20-30 million reads per sample is generally sufficient for differential gene expression analysis.[9]
Bioinformatic Analysis of RNA-Seq Data
The analysis of the raw sequencing data is crucial for extracting meaningful biological insights.[15]
Protocol:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
-
Read Alignment: Align the trimmed reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify differentially expressed genes between this compound treated and vehicle control samples using packages like DESeq2 or edgeR in R.[12]
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, GSEA) on the list of differentially expressed genes to identify enriched biological processes and signaling pathways.[13][15]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the Androgen Receptor signaling pathway.
Experimental Workflow Diagram
Caption: A comprehensive workflow for RNA-seq analysis of this compound treated cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound as a Highly Potent, Selective, and Orally Efficacious CBP/p300 PROTAC Degrader for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goodmenproject.com [goodmenproject.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Targeting histone H2B acetylated enhanceosomes via p300/CBP degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 10. bea.ki.se [bea.ki.se]
- 11. alitheagenomics.com [alitheagenomics.com]
- 12. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
Monitoring CBPD-409 Activity with Histone Mark Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBPD-409 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the paralog histone acetyltransferases p300 and CREB-binding protein (CBP).[1][2][3] These proteins are critical co-activators for transcription factors, including the androgen receptor (AR), and play a pivotal role in the regulation of gene expression through the acetylation of histone proteins.[1][4] Dysregulation of p300/CBP activity is implicated in various cancers, including castration-resistant prostate cancer.[1][5]
Unlike traditional small molecule inhibitors that target the bromodomain or catalytic HAT domain of p300/CBP, this compound mediates the ubiquitination and subsequent proteasomal degradation of these proteins.[1][6] This degradation leads to a profound and sustained suppression of their transcriptional and epigenetic functions. A key consequence of p300/CBP degradation by this compound is the significant reduction of specific histone acetylation marks, most notably H2B N-terminal acetylation (H2BNTac), including H2BK5ac and H2BK20ac, and H3K27ac.[5][6] Therefore, monitoring the levels of these histone marks serves as a direct and quantitative pharmacodynamic biomarker for assessing the cellular activity and efficacy of this compound.
These application notes provide detailed protocols for monitoring this compound-induced changes in histone acetylation using common molecular biology techniques.
Data Presentation
The following tables summarize the reported in vitro and in vivo activity of this compound, providing a reference for expected outcomes.
Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Target | DC50 (nM) | IC50 (nM) | Key Histone Marks Affected | Reference |
| VCaP | p300/CBP | 0.2 - 0.4 | 1.2 - 2.0 | H2BNTac, H3K27ac | [2][7] |
| LNCaP | p300/CBP | Not specified | 1.2 - 2.0 | H2BNTac, H3K27ac | [2][7] |
| 22Rv1 | p300/CBP | Not specified | 1.2 - 2.0 | H2BNTac, H3K27ac | [2][7] |
Table 2: In Vivo Activity and Pharmacokinetics of this compound
| Parameter | Value | Animal Model | Reference |
| Oral Bioavailability | 50% | ICR Mice | [2][7] |
| TGI (0.3 mg/kg, po) | 73% | VCaP Xenograft | [7] |
| TGI (1.0 mg/kg, po) | 87% | VCaP Xenograft | [7] |
| p300/CBP Depletion | >95% (1 mg/kg, single oral dose) | VCaP Tumor Tissue | [2] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of this compound, leading to the degradation of p300/CBP and the subsequent impact on histone acetylation and gene transcription.
Caption: Mechanism of action for this compound.
Experimental Protocols
Western Blotting for Histone Acetylation
This protocol describes the detection and semi-quantitative analysis of histone acetylation marks from cell lysates treated with this compound.
Experimental Workflow:
Caption: Western blotting workflow for histone analysis.
Materials:
-
Cell lysis buffer (RIPA or similar)
-
Sulfuric acid (0.4 N)
-
Trichloroacetic acid (TCA)
-
Acetone
-
Bradford or BCA protein assay kit
-
Laemmli sample buffer
-
15% SDS-polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K27ac, anti-H2BNTac, anti-H3 as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Protein Quantification:
-
Quantify the extracted histone concentration using a Bradford or BCA protein assay.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 10-20 µg) onto a 15% SDS-polyacrylamide gel.
-
Run the gel until adequate separation of low molecular weight proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K27ac, H2BNTac, and total H3 (as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensities. Normalize the intensity of the histone modification mark to the total histone H3 signal.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol outlines the procedure for identifying the genomic regions where specific histone acetylation marks are lost following this compound treatment.
Experimental Workflow:
Caption: ChIP-seq workflow for histone mark analysis.
Materials:
-
Formaldehyde (B43269) (37%)
-
Glycine
-
ChIP lysis buffer
-
Antibodies for ChIP (e.g., anti-H3K27ac, anti-H2BNTac)
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with ChIP-grade antibodies against H3K27ac or H2BNTac overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Sequencing:
-
Purify the immunoprecipitated DNA.
-
Prepare sequencing libraries from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of histone acetylation.
-
Conduct differential binding analysis to identify regions with a significant loss of acetylation upon this compound treatment.
-
Mass Spectrometry for Global Histone Modification Analysis
This protocol provides a method for the comprehensive and quantitative analysis of a wide range of histone modifications following this compound treatment.
Experimental Workflow:
Caption: Mass spectrometry workflow for histone PTMs.
Materials:
-
Histone extraction reagents (as in Western blotting)
-
Propionic anhydride (B1165640)
-
Ammonium bicarbonate
-
Trypsin
-
Formic acid
-
Acetonitrile
-
C18 desalting tips
-
Nano-liquid chromatography system
-
High-resolution mass spectrometer
Procedure:
-
Histone Extraction:
-
Extract histones from this compound-treated and control cells as described previously.
-
-
Sample Preparation for MS:
-
Perform in-solution derivatization of lysine (B10760008) residues using propionic anhydride to block them from tryptic digestion and improve chromatographic separation.[11]
-
Digest the derivatized histones into peptides using trypsin.
-
Further derivatize the newly generated N-termini of the peptides.
-
Desalt the resulting peptide mixture using C18 tips.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a nano-liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Acquire data in a data-dependent or data-independent manner.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software to identify and quantify histone peptides and their modifications.
-
Compare the relative abundance of specific acetylation marks (e.g., on H2B and H3 peptides) between this compound-treated and control samples.
-
Logical Relationships
The following diagram illustrates the logical flow from the therapeutic agent to the observed cellular and anti-tumor effects.
Caption: Logical flow of this compound's therapeutic action.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. urotoday.com [urotoday.com]
- 4. goodmenproject.com [goodmenproject.com]
- 5. Researchers find a new targeted approach to shut down prostate cancer growth - ecancer [ecancer.org]
- 6. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Practical Guide to Histone Isolation and Enrichment - Creative Proteomics [creative-proteomics.com]
- 9. Histone extraction, Western blot analysis and quantification [bio-protocol.org]
- 10. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 11. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing CBPD-409 for CBP/p300 Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CBPD-409 for the targeted degradation of CREB-binding protein (CBP) and p300. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal concentration range for this compound to achieve maximum CBP/p300 degradation?
A1: this compound is a highly potent degrader with a DC50 (concentration for 50% degradation) in the sub-nanomolar to low nanomolar range. For most cancer cell lines, including prostate cancer lines like VCaP, LNCaP, and 22Rv1, the optimal concentration for achieving maximum degradation is typically between 0.2 nM and 10 nM.[1][2][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: I am observing a decrease in CBP/p300 degradation at higher concentrations of this compound. What is happening?
A2: This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs.[4][5] At excessively high concentrations, this compound is more likely to form binary complexes with either CBP/p300 or the E3 ligase (CRBN), rather than the productive ternary complex (CBP/p300-CBPD-409-CRBN) required for degradation.[4] To mitigate this, perform a wide dose-response curve to identify the bell-shaped curve characteristic of the hook effect and determine the optimal concentration for maximal degradation.[4][5]
Q3: I am not observing any degradation of CBP/p300 after treating my cells with this compound. What are the possible reasons?
A3: Several factors could contribute to a lack of degradation. Consider the following troubleshooting steps:
-
Cell Permeability: Although this compound is orally bioavailable, poor cell permeability can be an issue for large PROTAC molecules in certain cell types.[4][6][7]
-
E3 Ligase Expression: this compound utilizes the Cereblon (CRBN) E3 ligase for its activity.[7][8] Confirm that your cell line expresses sufficient levels of CRBN.
-
Compound Stability: Assess the stability of this compound in your cell culture medium over the course of your experiment.[4]
-
Experimental Timeline: Degradation of CBP/p300 by this compound is rapid, with significant degradation observed within one hour in some cell lines.[8] However, the optimal incubation time may vary. Perform a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to determine the ideal endpoint.
-
Proteasome Activity: PROTAC-mediated degradation relies on the ubiquitin-proteasome system. Co-treatment with a proteasome inhibitor like MG132 or carfilzomib (B1684676) should rescue CBP/p300 from degradation, confirming the mechanism of action.[7][9]
Q4: How selective is this compound for CBP/p300?
A4: Mass spectrometry-based proteomics analyses have shown that this compound is highly selective for the degradation of p300 and CBP.[8] It does not significantly affect the levels of other bromodomain-containing proteins, including the BET family (BRD2, BRD3, BRD4), or known CRBN neo-substrates like GSPT1 and Ikaros.[7][8]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 | VCaP, LNCaP, 22Rv1 | 0.2 - 0.4 nM | [1][2][3] |
| IC50 | VCaP, LNCaP, 22Rv1 | 1.2 - 2.0 nM | [1] |
| IC50 | AR-positive prostate cancer cell lines | 2 - 11 nM | [7][10] |
Table 2: In Vivo Activity of this compound
| Parameter | Model | Dosage | Effect | Reference |
| CBP/p300 Depletion | VCaP tumor tissue (mice) | 1 mg/kg (single oral dose) | >95% depletion | [2][3] |
| Tumor Growth Inhibition (TGI) | VCaP xenograft (mice) | 0.3 - 1 mg/kg (oral, daily for 5 weeks) | 73 - 87% | [1] |
| Oral Bioavailability | Mice | 3 mg/kg | 50% | [1][2][3][6][7][10] |
Experimental Protocols
Protocol 1: Western Blot for CBP/p300 Degradation
This protocol outlines the steps to assess the degradation of CBP and p300 proteins in cultured cells following treatment with this compound.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 4, 8, or 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CBP, p300, and a loading control (e.g., Actin, GAPDH, or Vinculin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the CBP and p300 band intensities to the loading control.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol describes how to measure the anti-proliferative effects of this compound.
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a predetermined optimal density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 4 days).[1]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Mechanism of action of this compound PROTAC degrader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound as a Highly Potent, Selective, and Orally Efficacious CBP/p300 PROTAC Degrader for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting histone H2B acetylated enhanceosomes via p300/CBP degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
Addressing CBPD-409 solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the CBP/p300 PROTAC degrader, CBPD-409, particularly concerning its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and highly potent PROTAC (Proteolysis Targeting Chimera) designed to selectively degrade the transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2] As a heterobifunctional molecule, this compound links the CBP/p300 ligand to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of CBP and p300, thereby inhibiting their function in transcriptional regulation.[3] This mechanism is effective in suppressing oncogenic signaling pathways, such as the androgen receptor (AR) signaling in prostate cancer.[1][2]
Q2: What are the typical in vitro potencies of this compound?
This compound demonstrates potent degradation of CBP/p300 and antiproliferative effects in various cancer cell lines. The following table summarizes its reported potency:
| Parameter | Cell Line(s) | Value Range | Reference |
| DC₅₀ (Degradation) | VCaP, LNCaP, 22Rv1 | 0.2–0.4 nM | [1][2] |
| IC₅₀ (Proliferation) | VCaP, LNCaP, 22Rv1 | 1.2–2.0 nM | [1][2] |
Q3: How should I store this compound stock solutions?
For optimal stability, it is recommended to store stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2]
Troubleshooting Guide: this compound Solubility in Aqueous Buffers
Researchers may encounter solubility issues when diluting this compound stock solutions (typically in DMSO) into aqueous buffers or cell culture media for in vitro experiments. This can manifest as immediate or delayed precipitation, leading to inaccurate experimental concentrations and unreliable results.
Problem 1: Immediate precipitation of this compound upon dilution in aqueous buffer or media.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. This "crashing out" is common for hydrophobic compounds when the organic solvent (like DMSO) is rapidly diluted.
-
Solutions:
-
Optimize the Dilution Process:
-
Pre-warm the aqueous buffer or cell culture medium to 37°C.
-
Add the this compound DMSO stock solution dropwise to the pre-warmed buffer/media while gently vortexing or swirling. This facilitates rapid and even dispersion, preventing localized high concentrations that can trigger precipitation.
-
-
Reduce the Final Concentration: If precipitation persists, lower the final working concentration of this compound.
-
Minimize Final DMSO Concentration: While DMSO is necessary for the stock solution, its final concentration in the aqueous solution should be kept to a minimum (ideally ≤ 0.1%) to reduce solvent-induced precipitation and potential cellular toxicity.
-
Problem 2: this compound solution appears clear initially but forms a precipitate after incubation.
-
Possible Cause: Delayed precipitation can occur due to several factors:
-
Compound Instability: The compound may have limited stability in the aqueous environment over time.
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the cell culture media, leading to the formation of insoluble complexes.
-
Temperature Fluctuations: Changes in temperature, for example, when removing plates from the incubator, can affect solubility.
-
-
Solutions:
-
Fresh Preparation: Prepare fresh dilutions of this compound immediately before each experiment.
-
Consider Alternative Buffers: If working with a simple buffer system, test the solubility in a few different buffers (e.g., PBS, HEPES-buffered saline) to identify one that is more compatible.
-
Serum Concentration: If using serum-containing media, be aware that serum proteins can interact with small molecules. Test for solubility in media with different serum concentrations.
-
Problem 3: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause: Partial precipitation of this compound, which may not be easily visible, can reduce the effective concentration of the compound in solution, leading to variability in experimental results.
-
Solutions:
-
Visual Inspection: Before adding the final solution to cells, carefully inspect it for any signs of precipitation (e.g., cloudiness, visible particles).
-
Filtration: As a precautionary measure, you can filter the final diluted solution through a 0.22 µm syringe filter to remove any potential micro-precipitates before adding it to your cell cultures.
-
Solubility Testing: To determine the maximum soluble concentration in your specific experimental conditions, you can perform a simple solubility test. Prepare a serial dilution of this compound in your assay buffer, let it equilibrate, and then visually or spectrophotometrically assess for precipitation.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in 100% anhydrous DMSO.
-
Solubilization: Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Pre-warm Media: Pre-warm your complete cell culture medium (with or without serum, as required for your experiment) to 37°C in a water bath.
-
Intermediate Dilution (Optional but Recommended): If your final desired concentration is very low, it is good practice to first prepare an intermediate dilution of your high-concentration stock in DMSO. For example, dilute your 10 mM stock to 1 mM in DMSO.
-
Final Dilution: While gently swirling the pre-warmed media, add the required volume of the this compound stock solution dropwise. For example, to achieve a 100 nM final concentration from a 1 mM stock, add 1 µL of the stock to 10 mL of media. This will result in a final DMSO concentration of 0.01%.
-
Mixing and Inspection: Gently mix the final solution by inverting the tube or flask. Visually inspect for any signs of precipitation.
-
Application to Cells: Add the freshly prepared this compound working solution to your cells immediately.
Visualizations
References
Mitigating Off-Target Effects of CBPD-409: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the potential off-target effects of the CBP/p300 PROTAC degrader, CBPD-409, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent, selective, and orally bioavailable Proteolysis Targeting Chimera (PROTAC) that targets the paralog proteins CREB-binding protein (CBP) and p300 for degradation.[1][2][3] It is composed of a ligand that binds to CBP/p300 (based on the inhibitor GNE-049) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, joined by a chemical linker. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of CBP/p300.[1]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the robust degradation of CBP and p300 proteins.[3][4] This leads to the suppression of oncogenic gene programs that are dependent on these transcriptional coactivators.[4] For example, in androgen receptor-positive (AR+) prostate cancer cells, this compound has been shown to downregulate AR, Myc, FOXA1, and ERG signaling.[5]
Q3: Has the selectivity of this compound been characterized?
A3: Yes, mass spectrometry-based proteomics analyses in prostate cancer cell lines have demonstrated that this compound is highly selective for the degradation of p300 and CBP out of over 7,000 detectable proteins.[6] These studies also confirmed that this compound does not affect the levels of other bromodomain-containing proteins, including the BET family, or known CRBN neosubstrates like GSPT1 and Ikaros.[4]
Q4: What are potential sources of off-target effects with CRBN-based PROTACs like this compound?
A4: While this compound has shown high selectivity, potential off-target effects with CRBN-based PROTACs can arise from several sources:
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Warhead-driven off-targets: The CBP/p300 binding moiety (GNE-049) could have affinity for other proteins.
-
E3 ligase binder-driven off-targets (Neosubstrates): The thalidomide-like CRBN ligand can independently recruit and lead to the degradation of other proteins, often zinc-finger transcription factors.[7]
-
PROTAC-specific off-targets: The unique ternary complex formed by this compound, CBP/p300, and CRBN might unintentionally recruit and degrade other proteins.
Q5: What is the "hook effect" and how can I avoid it?
A5: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This is because the PROTAC forms binary complexes with either the target protein or the E3 ligase, which are not productive for degradation, rather than the necessary ternary complex. To avoid this, it is crucial to perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for maximal degradation (Dmax) and to determine the concentration at which 50% degradation occurs (DC50).
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected phenotype not consistent with CBP/p300 degradation. | Off-target protein degradation. | 1. Perform global proteomics (see Protocol 2) to identify any unintended protein degradation. 2. Validate potential off-targets by Western blot. 3. Use a negative control compound (see Protocol 3) to confirm the phenotype is dependent on CBP/p300 degradation. |
| Inconsistent degradation of CBP/p300. | Suboptimal this compound concentration (Hook Effect). | Perform a detailed dose-response curve to determine the optimal concentration range for degradation. |
| Cell line specific differences in E3 ligase expression or ubiquitin-proteasome system activity. | Confirm CRBN expression in your cell line. Ensure consistent cell passage number and health. | |
| Phenotype is observed, but CBP/p300 degradation is not confirmed. | Phenotype is due to off-target inhibition by the warhead (GNE-049) rather than degradation. | 1. Confirm CBP/p300 degradation by Western blot (see Protocol 1). 2. Compare the phenotype to that induced by the warhead inhibitor GNE-049 alone. |
| No CBP/p300 degradation observed. | Poor cell permeability of this compound in the specific cell line. | While this compound is orally bioavailable, permeability can be cell-line dependent. Consider alternative delivery methods or longer incubation times. |
| Inactive compound. | Ensure proper storage and handling of this compound to maintain its activity. |
Key Experiments and Protocols
Protocol 1: Western Blot for On-Target Degradation of CBP/p300
Objective: To confirm the dose- and time-dependent degradation of CBP and p300 proteins following treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a fixed time (e.g., 24 hours).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 10 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against CBP, p300, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and image the blot.
-
Quantify band intensities to determine the extent of protein degradation relative to the vehicle control.
-
Protocol 2: Global Proteomics for Off-Target Identification
Objective: To perform an unbiased identification of proteins that are degraded upon this compound treatment.
Methodology:
-
Sample Preparation:
-
Treat cells with this compound at a concentration that achieves maximal CBP/p300 degradation (Dmax) and a vehicle control for a predetermined time (e.g., 24 hours).
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Include a negative control compound (see Protocol 3) as an additional control group.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse cells.
-
Reduce, alkylate, and digest proteins into peptides using trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from each condition with isobaric tags for multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
Identify proteins with significantly decreased abundance in this compound-treated samples compared to controls as potential off-targets.
-
Protocol 3: Use of Negative Controls to Validate On-Target Effects
Objective: To differentiate on-target degradation-dependent effects from off-target effects.
Methodology:
-
Negative Control Compounds:
-
Inactive Epimer (e.g., this compound-Me): An ideal negative control is a stereoisomer of the PROTAC that does not bind to the E3 ligase but retains binding to the target protein. An inactive methylated thalidomide (B1683933) analog has been used to create an inactive version of this compound.[6]
-
Warhead-only control (GNE-049): This allows for the assessment of effects due to target inhibition without degradation.[8]
-
E3 Ligase Ligand-only control (Thalidomide): This helps to identify effects caused by CRBN engagement alone.
-
-
Experimental Design:
-
Treat cells with equimolar concentrations of this compound and the negative control compound(s).
-
Assess the phenotype of interest (e.g., cell viability, gene expression).
-
A phenotype that is observed with this compound but not with the negative controls is likely due to the degradation of CBP/p300.
-
Data Presentation
Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | DC50 (nM) | IC50 (nM) |
| VCaP | 0.2 - 0.4 | 1.2 - 2.0 |
| LNCaP | 0.2 - 0.4 | 1.2 - 2.0 |
| 22Rv1 | 0.2 - 0.4 | 1.2 - 2.0 |
| Data summarized from multiple sources.[1][3] |
Visualizations
Caption: Mechanism of action of this compound leading to CBP/p300 degradation.
Caption: Workflow for identifying and mitigating off-target effects of this compound.
Caption: Decision tree for attributing an observed phenotype to on- or off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound as a Highly Potent, Selective, and Orally Efficacious CBP/p300 PROTAC Degrader for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting histone H2B acetylated enhanceosomes via p300/CBP degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vcm.edpsciences.org [vcm.edpsciences.org]
Interpreting unexpected results in CBPD-409 functional assays
Welcome to the technical support center for CBPD-409 functional assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during the use of this compound, a PROTAC degrader of CBP/p300 proteins.
Q1: I am not observing the expected degradation of CBP and/or p300 in my Western blot analysis after treating cells with this compound. What could be the issue?
A1: Several factors can contribute to a lack of CBP/p300 degradation. Here is a troubleshooting workflow to identify the potential cause:
-
Confirm Reagent Integrity:
-
This compound: Ensure that the compound has been stored correctly at -80°C for long-term storage or -20°C for short-term storage to maintain its activity.[1] Repeated freeze-thaw cycles should be avoided.
-
Antibodies: Verify the specificity and optimal dilution of your primary antibodies for CBP and p300. It is advisable to run a positive control with a cell line known to express high levels of these proteins.
-
-
Optimize Experimental Conditions:
-
Treatment Duration and Concentration: this compound has been shown to induce degradation of CBP/p300 within hours of treatment.[2] Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) and a dose-response experiment (e.g., 0.1 nM to 100 nM) to determine the optimal conditions for your specific cell line.
-
Cell Health and Confluency: Ensure that your cells are healthy and in the logarithmic growth phase. Cell stress or over-confluency can affect the ubiquitin-proteasome system, which is essential for PROTAC-mediated degradation.
-
-
Investigate Cellular Machinery:
-
E3 Ligase Expression: this compound utilizes the Cereblon (CRBN) E3 ligase to induce degradation.[2] Confirm that your cell line expresses sufficient levels of CRBN.
-
Proteasome Function: To confirm that the lack of degradation is not due to impaired proteasome activity, you can pre-treat cells with a proteasome inhibitor (e.g., MG132 or carfilzomib). This should rescue the degradation of CBP/p300.[2]
-
-
Consider the "Hook Effect": At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of unproductive binary complexes (PROTAC-target or PROTAC-E3 ligase) inhibits the formation of the productive ternary complex (target-PROTAC-E3 ligase), leading to reduced degradation. If you observe decreased degradation at higher concentrations, this may be the cause.
Q2: I see CBP/p300 degradation, but the expected downstream effects on AR and c-Myc signaling are not observed. Why might this be?
A2: This suggests that there might be an issue downstream of CBP/p300 degradation. Here are some possibilities:
-
Cell Line-Specific Differences: The regulation of AR and c-Myc can be complex and may vary between different prostate cancer cell lines. Some cell lines may have compensatory signaling pathways that are activated upon CBP/p300 degradation, masking the expected downstream effects.
-
Timing of Analysis: The transcriptional and translational changes in downstream targets like AR and c-Myc will occur after the degradation of CBP/p300. Ensure you are analyzing the expression of these downstream targets at appropriate time points after confirming CBP/p300 degradation.
-
Assay Sensitivity: The method used to assess downstream signaling (e.g., qPCR for mRNA levels, Western blot for protein levels) should be sensitive enough to detect the expected changes.
Q3: I am concerned about potential off-target effects of this compound. How can I investigate this?
A3: While this compound is designed to be a selective degrader of CBP/p300, it is good practice to evaluate potential off-target effects. This compound utilizes a thalidomide-based ligand for the CRBN E3 ligase, which has known off-target effects on certain zinc finger proteins like IKZF1 (Ikaros) and IKZF3 (Aiolos).
-
Global Proteomics: The most comprehensive way to assess off-target effects is through quantitative proteomics (e.g., using Tandem Mass Tags - TMT). This will provide an unbiased view of changes in the entire proteome upon this compound treatment.
-
Targeted Western Blotting: Based on the known off-targets of thalidomide-based degraders, you can perform Western blots for proteins such as IKZF1 and IKZF3.
-
Use of a Negative Control: A crucial control is an inactive analog of this compound that can bind to CBP/p300 but not to the E3 ligase, or vice versa. This will help distinguish between effects due to CBP/p300 engagement and those due to degradation.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies. These can be used as a reference for expected experimental outcomes.
Table 1: In Vitro Potency of this compound
| Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| VCaP | Degradation | DC50 | 0.2 - 0.4 | [1][3][4] |
| LNCaP | Degradation | DC50 | 0.2 - 0.4 | [1][3][4] |
| 22Rv1 | Degradation | DC50 | 0.2 - 0.4 | [1][3][4] |
| VCaP | Antiproliferation | IC50 | 1.2 - 2.0 | [1][3][4] |
| LNCaP | Antiproliferation | IC50 | 1.2 - 2.0 | [1][3][4] |
| 22Rv1 | Antiproliferation | IC50 | 1.2 - 2.0 | [1][3][4] |
Table 2: In Vivo Efficacy of this compound in VCaP Xenograft Model
| Dose (mg/kg, p.o.) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| 0.3 | Once daily for 5 weeks | 73% | [1] |
| 1 | Once daily for 5 weeks | 87% | [1] |
Experimental Protocols & Methodologies
This section provides detailed protocols for key functional assays used to characterize the activity of this compound.
Cell Viability/Proliferation Assay (CellTiter-Glo®)
This protocol is adapted from the manufacturer's instructions and is suitable for determining the IC50 of this compound.
Materials:
-
Prostate cancer cell lines (e.g., VCaP, LNCaP, 22Rv1)
-
Appropriate cell culture medium and supplements
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 1 pM to 1 µM.
-
Add the diluted compound to the appropriate wells. Include vehicle-only (DMSO) controls.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated controls.
-
Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Real-Time Cell Proliferation Assay (IncuCyte®)
This protocol allows for the kinetic monitoring of cell proliferation in response to this compound treatment.
Materials:
-
Prostate cancer cell lines
-
Culture medium
-
This compound stock solution
-
Clear flat-bottom 96-well plates
-
IncuCyte® Live-Cell Analysis System
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-2,500 cells per well).
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the compounds to the wells.
-
-
Image Acquisition:
-
Place the plate inside the IncuCyte® system.
-
Set up the imaging parameters (e.g., 10x objective, phase-contrast imaging).
-
Schedule image acquisition at regular intervals (e.g., every 2-4 hours) for the desired duration (e.g., 3-5 days).
-
-
Data Analysis:
-
Use the IncuCyte® software to analyze the images and quantify cell confluence over time.
-
Plot the percent confluence versus time for each treatment condition.
-
From these growth curves, you can determine the effect of this compound on cell proliferation.
-
Western Blot for Protein Degradation
This protocol is for assessing the degradation of CBP, p300, and downstream targets.
Materials:
-
Cell lysates from this compound treated and control cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CBP, anti-p300, anti-AR, anti-c-Myc, anti-IKZF1, anti-IKZF3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound for the desired time and at the desired concentration.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and image the blot using a digital imager.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a heterobifunctional molecule that brings together the target proteins (CBP/p300) and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CBP/p300.
Caption: Mechanism of action of this compound leading to CBP/p300 degradation.
Downstream Signaling Pathway of CBP/p300 Inhibition
The degradation of CBP/p300 by this compound leads to the downregulation of key oncogenic signaling pathways in prostate cancer, including those driven by the Androgen Receptor (AR) and c-Myc.
Caption: Downstream effects of CBP/p300 degradation by this compound.
Troubleshooting Logic for Lack of Degradation
This diagram outlines a logical workflow for troubleshooting experiments where CBP/p300 degradation is not observed.
Caption: A logical workflow for troubleshooting lack of protein degradation.
References
Technical Support Center: Optimizing Treatment Duration for CBPD-409
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on optimizing the treatment duration of CBPD-409 in cell-based assays. Below you will find frequently asked questions, troubleshooting advice, experimental protocols, and data to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive small molecule inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases at the core of the MAPK/ERK signaling pathway.[1][2] By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, a critical step in transducing signals from cell surface receptors to the nucleus to control processes like cell proliferation, differentiation, and survival.[3][4]
Q2: What is the recommended starting treatment duration for this compound in a cell proliferation assay?
A2: For initial experiments, a treatment duration of 48 to 72 hours is recommended. This window is typically sufficient to observe significant anti-proliferative effects in sensitive cell lines. However, the optimal duration is highly dependent on the cell line's doubling time and the specific experimental endpoint.[5] A time-course experiment is strongly advised to determine the ideal treatment window for your specific assay.[6][7]
Q3: How does treatment duration impact the IC50 value of this compound?
A3: Longer exposure to this compound generally results in a lower (more potent) IC50 value. This is because the anti-proliferative effects of MEK inhibition are often cytostatic and accumulate over time. As shown in the data below, the IC50 value can decrease significantly when extending treatment from 24 to 72 hours. It is crucial to maintain a consistent treatment duration when comparing the potency of different compounds.[7]
Q4: Can prolonged exposure ( > 72 hours) to this compound lead to cellular resistance or off-target effects?
A4: Yes, prolonged exposure to kinase inhibitors can sometimes lead to the development of resistance mechanisms or reveal off-target toxicities.[8] While this compound is highly selective, extended treatment durations may allow for the activation of compensatory signaling pathways. If you plan experiments longer than 72-96 hours, it is important to monitor not only cell viability but also key pharmacodynamic markers, such as the phosphorylation status of ERK, to confirm sustained on-target activity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Inconsistent cell seeding density.[9]2. Edge effects in the microplate.3. Pipetting errors during compound dilution or addition.[10] | 1. Ensure a homogenous single-cell suspension before seeding. Perform a cell count to standardize density.[9]2. Avoid using the outer wells of the plate; fill them with sterile PBS or media instead.3. Use calibrated pipettes and pre-dilute the compound before adding to the final plate. |
| No significant inhibition of cell proliferation observed | 1. Cell line is insensitive to MEK inhibition.2. Suboptimal treatment duration or concentration.3. Compound instability or precipitation in media.[11] | 1. Confirm that the cell line has an active MAPK/ERK pathway (e.g., via activating BRAF or RAS mutations).2. Perform a time-course (24, 48, 72h) and a broad dose-response experiment (e.g., 1 nM to 10 µM).3. Prepare fresh compound dilutions for each experiment. Visually inspect media for precipitation under a microscope.[11] |
| Unexpected cytotoxicity at low concentrations | 1. Solvent (e.g., DMSO) concentration is too high.[11]2. The compound may induce apoptosis at lower doses and necrosis at higher doses.[7]3. Contamination of cell culture.[9] | 1. Ensure the final DMSO concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).[11]2. Perform an apoptosis assay (e.g., Caspase-Glo) in parallel with a viability assay to distinguish the mechanism of cell death.[7]3. Regularly test for mycoplasma and ensure aseptic technique.[9] |
Data Presentation
Table 1: Effect of Treatment Duration on this compound IC50 in A375 Melanoma Cells
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of A375 cells (which harbor a BRAF V600E mutation) at different time points.
| Treatment Duration | IC50 (nM) | 95% Confidence Interval |
| 24 Hours | 85.2 | 75.1 - 96.6 |
| 48 Hours | 22.5 | 19.8 - 25.6 |
| 72 Hours | 9.8 | 8.1 - 11.9 |
Table 2: Pharmacodynamic Effect of this compound on p-ERK Levels
This table shows the inhibition of ERK phosphorylation (p-ERK) in A375 cells after treatment with 100 nM this compound at various time points, as measured by Western Blot densitometry.
| Treatment Duration | % Inhibition of p-ERK (Relative to Control) |
| 1 Hour | 92% |
| 8 Hours | 95% |
| 24 Hours | 88% |
| 48 Hours | 85% |
Mandatory Visualizations
Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Caption: Experimental workflow for a typical cell proliferation assay using this compound.
Caption: Troubleshooting logic for experiments where this compound shows no effect.
Experimental Protocols
Protocol 1: Cell Proliferation Assay Using CellTiter-Glo®
This protocol describes a method to assess the effect of this compound on cell viability by measuring ATP levels.
Materials:
-
Target cell line (e.g., A375)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom, white-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring viability is >95%. Resuspend cells in complete medium and seed 5,000 cells per well in 90 µL into a 96-well plate. Incubate overnight at 37°C, 5% CO₂.[11]
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical final concentration range would be 0.1 nM to 10 µM. Prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Add 10 µL of the diluted compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Assay Readout: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve using non-linear regression to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-ERK (p-ERK)
This protocol is used to confirm the on-target activity of this compound by measuring the phosphorylation status of ERK1/2.
Materials:
-
Target cell line (e.g., A375) seeded in 6-well plates
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with this compound (e.g., 100 nM) or vehicle for the desired time points (e.g., 1, 4, 8, 24 hours).
-
Cell Lysis: Aspirate the media and wash cells once with cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Acquire the chemiluminescent signal using an imaging system.
-
Analysis: Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading. Quantify band intensity using densitometry software.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. revvity.com [revvity.com]
- 6. benchchem.com [benchchem.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. biocompare.com [biocompare.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. benchchem.com [benchchem.com]
Best practices for handling and dissolving CBPD-409 powder
Disclaimer: As there is no publicly available data for a compound named "CBPD-409," this guide is based on established best practices for handling and dissolving novel research compounds. Researchers must consult all available internal safety and technical documentation and perform a thorough risk assessment before handling this substance.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for handling this compound powder and troubleshooting common issues encountered during its dissolution for experimental use.
Frequently Asked Questions (FAQs)
Q1: What personal protective equipment (PPE) is required when handling this compound powder?
A1: When handling any potent or novel chemical powder, a multi-layered approach to PPE is critical to minimize exposure.[1] Always work within a certified chemical fume hood. Recommended PPE includes:
-
Primary PPE: Safety glasses with side shields, a lab coat, and closed-toe shoes.[1]
-
Powder Handling: A full-face respirator with appropriate cartridges, chemical-resistant coveralls, and double gloves (e.g., nitrile) are essential when handling the dry powder to prevent inhalation and skin contact.[1]
-
Solution Handling: Chemical splash goggles or a face shield, along with chemical-resistant gloves, should be used when working with solutions of this compound.[1]
Q2: How should this compound powder be stored?
A2: Proper storage is crucial for maintaining the integrity of the compound. Store this compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.[2][3] For sensitive compounds, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) may be required to prevent degradation from moisture or oxidation.
Q3: What is the recommended first-line solvent for dissolving this compound?
A3: For many non-polar research compounds, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions.[4][5] However, the ideal solvent depends on the specific chemical properties of this compound and the requirements of the downstream experiment. It is always recommended to test the solubility of a small amount of the compound first.
Q4: How can I avoid cross-contamination when handling this compound?
A4: To prevent cross-contamination, always use clean, sterilized equipment and dedicated utensils.[2] Use disposable pipette tips and weigh boats.[1][2] Clean all work surfaces before and after handling the compound and change gloves frequently, especially after direct contact.[1][2]
Troubleshooting Dissolution Issues
Problem: The this compound powder is not dissolving in the chosen solvent (e.g., DMSO).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Mixing | Vortex the vial vigorously for 1-2 minutes.[4] | The compound fully dissolves, resulting in a clear solution. |
| Low Temperature | Gently warm the solution in a 37°C water bath for 5-10 minutes.[4][5] Caution: Confirm the thermal stability of this compound first. | The compound dissolves completely. |
| Compound Aggregation | Place the sealed vial in a bath sonicator for 10-15 minutes to break up particulates.[4][5] | The compound fully dissolves. |
| Solvent Quality | Use a fresh, unopened bottle of anhydrous, high-purity solvent. DMSO is highly hygroscopic and absorbed water can reduce its solvating power.[4] | The compound dissolves in the fresh, water-free solvent. |
| Incorrect Solvent | If the above steps fail, the compound may have low solubility in the chosen solvent. Test solubility in alternative solvents like Dimethylformamide (DMF), Ethanol, or Methanol based on the compound's predicted polarity. | The compound dissolves in an alternative solvent. |
Problem: The compound dissolves in the organic stock solvent but precipitates when diluted into an aqueous buffer or cell culture medium.
This is a common issue for hydrophobic compounds and is often due to the rapid change in solvent polarity.[4][5]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Final Concentration | Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is low, typically <0.5%, to minimize both toxicity and precipitation.[5] | The compound remains in solution at the desired final concentration. |
| Rapid Polarity Shift | Avoid adding a small volume of a highly concentrated stock directly into a large volume of aqueous media.[5] Instead, perform serial dilutions or add the stock solution dropwise while vortexing the aqueous medium to promote rapid dispersion.[5] | The compound is dispersed quickly, preventing localized high concentrations and precipitation. |
| Low Aqueous Solubility | Gently warm the aqueous medium to 37°C before adding the compound stock solution.[5] | Increased temperature may improve the solubility of the compound in the final solution. |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO[4]
-
Calibrated analytical balance
-
Chemical fume hood[1]
-
Appropriate PPE (lab coat, double nitrile gloves, chemical splash goggles)[1]
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Pre-calculation: Determine the mass of this compound powder required. For a 10 mM solution in 1 mL (0.001 L), the calculation is: Mass (g) = 0.010 mol/L * Formula Weight ( g/mol ) * 0.001 L
-
Weighing: Tare a sterile, empty microcentrifuge tube on the analytical balance within a chemical fume hood. Carefully add the calculated mass of this compound powder to the tube.[1]
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube containing the powder. For example, add 1 mL of DMSO for the mass calculated in step 1.
-
Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.[4]
-
Visually inspect the solution against a light source to check for undissolved particles.
-
If particles remain, place the vial in a bath sonicator for 10-15 minutes.[5]
-
If necessary and the compound is thermally stable, warm the solution in a 37°C water bath for 5-10 minutes, vortexing intermittently.[4]
-
-
Final Inspection & Storage: Once the solution is clear and all powder is dissolved, it is ready for use. For storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture, as recommended for the compound.[4]
Visual Guides
Experimental Workflow: From Powder to Experiment
This diagram outlines the typical workflow for preparing this compound for use in an in vitro assay.
Troubleshooting Logic: Solubility Issues
This decision tree provides a logical flow for troubleshooting common problems when dissolving this compound powder.
Hypothetical Signaling Pathway
This diagram illustrates a hypothetical cellular signaling pathway that could be modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 3. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting variability in CBPD-409 in vivo efficacy studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in in vivo efficacy studies involving the CBP/p300 PROTAC degrader, CBPD-409.
Troubleshooting Guide
Q1: We are observing significant inter-animal variability in tumor growth within the same treatment group. What are the potential causes and solutions?
A1: Significant inter-animal tumor growth variability is a common challenge in xenograft studies. Several factors related to the animal model, tumor implantation, and experimental procedures can contribute to this.
Potential Causes and Troubleshooting Strategies:
| Category | Potential Cause | Recommended Solution |
| Animal Model | Genetic drift in outbred mouse strains. | Use well-characterized, isogenic mouse strains to minimize genetic variability.[1] |
| Differences in age, weight, and health status. | Use animals within a narrow age and weight range. Ensure all animals are healthy and acclimatized to the facility before tumor implantation. Randomize animals into treatment groups based on body weight.[1] | |
| Variation in the gut microbiome. | Source animals from a single, reputable vendor. Standardize housing conditions and diet to minimize microbiome differences.[2] | |
| Tumor Model | Inconsistent number of viable cells implanted. | Ensure accurate cell counting and viability assessment (e.g., trypan blue exclusion) before implantation. |
| Variation in implantation site and technique. | Standardize the subcutaneous injection site and technique. Ensure the same experienced researcher performs all implantations to minimize technical variability.[3] | |
| Cell line instability and passage number. | Use cell lines with a consistent passage number. Periodically perform cell line authentication to ensure the use of the correct and uncontaminated cell line.[4] | |
| Experimental Procedure | Inaccurate or inconsistent tumor volume measurements. | Utilize calipers for measurement and have the same individual perform all measurements to reduce inter-operator variability.[5] For higher precision, consider 3D imaging techniques.[5] |
Q2: The therapeutic effect of this compound appears inconsistent across different studies, even with the same cell line and dosing. What could be causing this lack of reproducibility?
A2: Lack of reproducibility across studies is a significant concern in preclinical research.[3][4] Beyond the factors mentioned above, inconsistencies in drug formulation and administration can play a major role.
Potential Causes and Troubleshooting Strategies:
| Category | Potential Cause | Recommended Solution |
| Drug Formulation | Poor solubility and precipitation of this compound. | Prepare fresh formulations for each experiment. This compound has been successfully formulated in 100% PEG400 for oral administration.[6] Alternative formulations include 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline, or 10% DMSO + 90% (20% SBE-β-CD in Saline).[7] If precipitation occurs, heating and/or sonication can aid dissolution.[7] |
| Inconsistent dosing volume or concentration. | Prepare dosing solutions accurately and verify the concentration. Use calibrated equipment for oral gavage and ensure the volume is appropriate for the animal's weight.[1] | |
| Experimental Conditions | Differences in animal housing and husbandry. | Maintain consistent environmental conditions (light cycle, temperature, humidity) and diet across all studies.[2] |
| Technician variability. | Ensure all personnel are thoroughly trained on all experimental protocols, from animal handling to data collection.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that potently and selectively degrades the paralog lysine (B10760008) acetyltransferases p300 and CBP.[3][8] These are critical transcriptional coactivators of the androgen receptor (AR). By degrading p300/CBP, this compound disrupts oncogenic histone acetylation and suppresses p300/CBP-dependent gene programs, leading to potent inhibition of tumor growth in preclinical models of castration-resistant prostate cancer.[3][8]
Q2: What are the reported pharmacokinetic properties of this compound?
A2: this compound has favorable pharmacokinetic properties, including high oral bioavailability of 50% in mice.[3][7] A single oral administration of 1 mg/kg can achieve over 95% depletion of CBP/p300 proteins in VCaP tumor tissue.[7]
Pharmacokinetic Parameters of this compound in ICR Mice: [9]
| Parameter | Value (IV, 1 mg/kg) | Value (PO, 3 mg/kg) |
| Cmax | - | 2494 ng/mL |
| T1/2 | 2.8 h | 2.6 h |
| Clearance (CL) | 1.7 mL/min/kg | - |
| Oral Bioavailability (F) | - | 50% |
Q3: What are the recommended cell lines and animal models for in vivo efficacy studies with this compound?
A3: this compound has shown significant efficacy in preclinical models of castration-resistant prostate cancer.[3] The VCaP human prostate cancer cell line is a commonly used and well-characterized model for these studies.[3][6] Efficacy studies have been successfully conducted using VCaP-derived xenograft tumors in intact Severe Combined Immunodeficient (SCID) mice.[3][6]
Q4: What are the typical dosing regimens for this compound in mouse xenograft models?
A4: In VCaP xenograft models, oral administration of this compound at 3 mg/kg has been shown to significantly inhibit tumor growth.[3][6] Another study reported tumor growth inhibition of 73% at 0.3 mg/kg and 87% at 1 mg/kg when administered orally once daily for 5 weeks.[9]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of this compound for in vivo studies, adapted from published literature.[6]
-
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG400)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% PEG400 to achieve the desired final concentration (e.g., for a 3 mg/kg dose in a 20g mouse with a 100 µL dosing volume, the concentration would be 0.6 mg/mL).
-
Vortex the solution vigorously until the this compound is completely dissolved.
-
If needed, briefly sonicate the solution to aid dissolution.
-
Prepare the formulation fresh before each administration.
-
Protocol 2: Subcutaneous Tumor Implantation and Efficacy Study
This protocol provides a general workflow for a this compound in vivo efficacy study.
-
Cell Culture:
-
Culture VCaP cells in appropriate media and conditions until they reach the desired confluence for harvesting.
-
-
Tumor Cell Implantation:
-
Harvest and resuspend the VCaP cells in a suitable medium (e.g., a 1:1 mixture of media and Matrigel) at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of each SCID mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (or vehicle control) to the respective groups via oral gavage according to the predetermined dosing schedule.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).
-
Visualizations
Caption: this compound mechanism of action leading to tumor growth inhibition.
Caption: A logical workflow for troubleshooting sources of variability.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.td2inc.com [blog.td2inc.com]
- 3. Reproducibility in Cancer Biology: The challenges of replication | eLife [elifesciences.org]
- 4. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 5. Comparing Variability in Measurement of Subcutaneous Tumors in Mice Using 3D Thermal Imaging and Calipers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges for assessing replicability in preclinical cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Assessing reproducibility of the core findings in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Preclinical Showdown: CBPD-409 Outperforms CCS1477 in Prostate Cancer Models
A comprehensive analysis of preclinical data reveals that CBPD-409, a novel CBP/p300 PROTAC degrader, demonstrates superior potency and efficacy in prostate cancer models compared to the p300/CBP bromodomain inhibitor, CCS1477. This guide provides a detailed comparison of their mechanisms of action, in vitro and in vivo activities, and the experimental protocols that underpin these findings.
This report synthesizes available preclinical data to offer a head-to-head comparison for researchers, scientists, and drug development professionals. The evidence strongly suggests that the targeted degradation strategy employed by this compound results in a more profound and sustained anti-tumor response in prostate cancer models than the inhibition of p300/CBP bromodomain activity by CCS1477.
Mechanism of Action: Degradation vs. Inhibition
This compound is an orally active Proteolysis Targeting Chimera (PROTAC) that potently and selectively degrades the paralog histone acetyltransferases p300 and CREB-binding protein (CBP).[1][2][3] These proteins are critical transcriptional coactivators for the androgen receptor (AR), a key driver of prostate cancer progression.[1][2] By inducing the degradation of p300/CBP, this compound effectively shuts down AR signaling and the expression of oncogenes like c-Myc.[3]
In contrast, CCS1477 is a small molecule inhibitor that targets the bromodomain of p300 and CBP.[4][5][6] While it also aims to disrupt AR signaling, it does so by inhibiting the "reader" function of the bromodomain, which is involved in recognizing acetylated histones and recruiting transcriptional machinery.[6][7] This inhibition, however, may not fully abolish the function of p300/CBP.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound as a Highly Potent, Selective, and Orally Efficacious CBP/p300 PROTAC Degrader for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cellcentric.com [cellcentric.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. cellcentric.com [cellcentric.com]
- 7. icr.ac.uk [icr.ac.uk]
- 8. Researchers find a new targeted approach to shut down prostate cancer growth - ecancer [ecancer.org]
A Head-to-Head Comparison: The Efficacy of CBPD-409 Versus Enzalutamide in Castration-Resistant Prostate Cancer
For Immediate Release:
Ann Arbor, MI – In the landscape of therapeutic development for castration-resistant prostate cancer (CRPC), a novel contender, CBPD-409, has emerged, demonstrating significant preclinical advantages over the current standard-of-care, enzalutamide (B1683756). This guide provides a comprehensive comparison of the efficacy, mechanism of action, and supporting experimental data for these two compounds, tailored for researchers, scientists, and drug development professionals.
This compound is an orally bioavailable proteolysis-targeting chimera (PROTAC) designed to selectively degrade the transcriptional co-activators CBP/p300, which are crucial for androgen receptor (AR) signaling in prostate cancer.[1][2][3] Enzalutamide, a second-generation nonsteroidal antiandrogen, functions by competitively inhibiting androgen binding to the AR, thereby disrupting the AR signaling pathway.[4][5][6] Preclinical evidence strongly suggests that this compound's distinct mechanism of action leads to a more potent and profound anti-tumor response in CRPC models, including those resistant to enzalutamide.[7][8][9]
Quantitative Efficacy and Potency
This compound has demonstrated superior potency in both degrading its target proteins and inhibiting cancer cell proliferation compared to enzalutamide's AR antagonism. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Potency and Efficacy
| Parameter | This compound | Enzalutamide | Cell Lines | Reference |
| Target Degradation (DC50) | 0.2–0.4 nM | Not Applicable | VCaP, LNCaP, 22Rv1 | [2][8][10] |
| Anti-proliferative Activity (IC50) | 1.2–2.0 nM | - | VCaP, LNCaP, 22Rv1 | [2][8][10] |
| Anti-proliferative Activity (IC50) in Enzalutamide-Resistant Cells | Comparable to parental cells | High micromolar range | LNCaP Enza-R | [7][11] |
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Key Outcomes | Reference |
| VCaP Xenograft | This compound (0.3 mg/kg, p.o.) | Once daily | 73% | Significantly inhibited tumor growth. | [10] |
| VCaP Xenograft | This compound (1 mg/kg, p.o.) | Once daily | 87% | Strong, dose-dependent tumor growth inhibition. | [10] |
| VCaP-CRPC Xenograft | This compound (3 mg/kg, p.o.) | Three times per week | - | Potently inhibited tumor growth. | [7] |
| VCaP-CRPC Xenograft | Enzalutamide (10 mg/kg, p.o.) | Five times per week | - | Less efficacious than this compound. | [7][11] |
| VCaP-CRPC Xenograft | This compound + Enzalutamide | - | - | Synergistic effect observed (Bliss score >10). | [7][11] |
| MDA-PCa-146-12 CRPC PDX | Enzalutamide | - | - | Modest tumor inhibition. | [11] |
| MDA-PCa-146-12 CRPC PDX | Enzalutamide + this compound | - | - | Significantly enhanced tumor growth inhibition. | [11] |
| WA-74 CRPC PDX | Enzalutamide | - | - | Limited tumor inhibition. | [11] |
| WA-74 CRPC PDX | Enzalutamide + this compound | - | - | Markedly improved survival and tumor control. | [11] |
Mechanism of Action and Signaling Pathways
Enzalutamide's mechanism centers on direct AR inhibition.[4][6] It competitively binds to the ligand-binding domain of the AR, preventing androgen binding, nuclear translocation, and subsequent DNA binding and transcription of AR target genes.[5][12]
This compound, however, employs a novel degradation strategy. As a PROTAC, it brings the E3 ubiquitin ligase cereblon (CRBN) into proximity with CBP/p300, leading to their ubiquitination and subsequent degradation by the proteasome.[1][7] The degradation of these critical AR co-activators leads to the disassembly of the AR enhanceosome complex, resulting in a potent and durable suppression of AR-driven oncogenic gene programs.[1][7][13] This mechanism is effective even in the context of AR overexpression or mutations that confer resistance to enzalutamide.[7][14]
Figure 1: Enzalutamide Signaling Pathway.
Figure 2: this compound Mechanism of Action.
Experimental Protocols
The following outlines the general methodologies employed in the preclinical evaluation of this compound and enzalutamide.
1. Cell Viability and Proliferation Assays:
-
Cell Lines: Androgen-sensitive (LNCaP), castration-resistant (VCaP, 22Rv1), and enzalutamide-resistant (LNCaP Enza-R) prostate cancer cell lines were used.
-
Method: Cells were seeded in 96-well plates and treated with a dose range of this compound or enzalutamide for a specified period (e.g., 5 days). Cell viability was assessed using assays such as CellTiter-Glo.
-
Data Analysis: IC50 values were calculated from dose-response curves generated using non-linear regression analysis.
2. Western Blotting for Protein Degradation:
-
Objective: To quantify the degradation of CBP/p300 proteins following this compound treatment.
-
Method: Cells were treated with this compound for various time points. Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against CBP, p300, and loading controls (e.g., actin).
-
Data Analysis: Band intensities were quantified to determine the percentage of protein degradation relative to vehicle-treated controls. DC50 (concentration for 50% degradation) values were then calculated.
3. In Vivo Xenograft Studies:
-
Animal Models: Immunocompromised mice (e.g., SCID) were subcutaneously implanted with human prostate cancer cells (e.g., VCaP) or patient-derived xenograft (PDX) tissues.
-
Treatment: Once tumors reached a specified volume, mice were randomized into treatment groups: vehicle, this compound, enzalutamide, or a combination. Drugs were administered orally at specified doses and schedules.
-
Efficacy Endpoints: Tumor volumes were measured regularly (e.g., biweekly) with calipers. Mouse body weight was monitored as an indicator of toxicity. At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry).
-
Statistical Analysis: Tumor growth curves were analyzed using appropriate statistical tests (e.g., two-sided t-test) to determine significant differences between treatment groups.
Figure 3: In Vivo Xenograft Study Workflow.
Conclusion
The preclinical data strongly supports this compound as a highly promising therapeutic agent for CRPC, demonstrating superior potency and efficacy over enzalutamide. Its unique mechanism of degrading CBP/p300 offers a potential strategy to overcome resistance to current AR-targeted therapies. The synergistic activity observed when combined with enzalutamide further suggests its potential role in future combination regimens for advanced prostate cancer. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. urotoday.com [urotoday.com]
- 3. Discovery of this compound as a Highly Potent, Selective, and Orally Efficacious CBP/p300 PROTAC Degrader for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting histone H2B acetylated enhanceosomes via p300/CBP degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Enzalutamide for the treatment of metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. goodmenproject.com [goodmenproject.com]
- 14. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: CBPD-409 Versus Other PROTAC Degraders Targeting CBP/p300
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for eliminating disease-causing proteins. This guide provides a comprehensive head-to-head comparison of CBPD-409, a potent and orally bioavailable PROTAC degrader of the transcriptional coactivators CREB-binding protein (CBP) and its paralog p300, against other notable CBP/p300-targeting PROTACs. This objective analysis is supported by experimental data to empower researchers in making informed decisions for their drug discovery and development programs.
Introduction to this compound
This compound is a novel PROTAC that recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of CBP and p300.[1] These paralog proteins are critical transcriptional coactivators implicated in the progression of various cancers, including advanced prostate cancer.[2] this compound has demonstrated high potency in degrading CBP/p300 and exhibits significant anti-proliferative activity in androgen receptor-positive (AR+) prostate cancer cell lines.[2][3]
Comparative Analysis of In Vitro Potency and Efficacy
The following tables summarize the in vitro degradation potency (DC50 and Dmax) and anti-proliferative efficacy (IC50) of this compound in comparison to other CBP/p300 PROTAC degraders across various cancer cell lines.
Degradation Potency (DC50 and Dmax) in Prostate Cancer Cell Lines
| PROTAC | Cell Line | DC50 (nM) for CBP/p300 | Dmax (%) for CBP/p300 | Reference |
| This compound | VCaP, LNCaP, 22Rv1 | 0.2 - 0.4 | >95% | [2][3] |
| CBPD-268 | VCaP, LNCaP, 22Rv1 | ≤0.03 | >95% | [4] |
| dCBP-1 | Prostate Cancer Cell Lines | Enhanced degradation by this compound | Not specified | [1] |
| JQAD1 | Prostate Cancer Cell Lines | Enhanced degradation by this compound | Not specified | [1] |
Note: While direct DC50 and Dmax values for dCBP-1 and JQAD1 in prostate cancer cell lines were not explicitly found, studies indicate that this compound exhibits enhanced degradation effects compared to these two PROTACs in this context.[1]
Anti-proliferative Activity (IC50) in Prostate Cancer Cell Lines
| PROTAC | Cell Line | IC50 (nM) | Reference |
| This compound | VCaP, LNCaP, 22Rv1 | 1.2 - 2.0 | [2][3] |
| CBPD-268 | VCaP, LNCaP, 22Rv1 | Potent cell growth inhibition | Not specified |
Degradation Potency (DC50 and Dmax) in Other Cancer Cell Lines
| PROTAC | Cell Line | DC50 (nM) for CBP | DC50 (nM) for p300 | Dmax (%) | Reference |
| JET-209 | RS4;11 (Leukemia) | 0.05 | 0.2 | >95% | [5][6][7] |
Anti-proliferative Activity (IC50) in Other Cancer Cell Lines
| PROTAC | Cell Line | IC50 (nM) | Reference |
| JET-209 | RS4;11 (Leukemia) | 0.1 | [5] |
| JET-209 | MV4;11 (Leukemia) | 0.04 | [7] |
| JET-209 | HL-60 (Leukemia) | 0.54 | [7] |
| JET-209 | MOLM-13 (Leukemia) | 2.3 | [7] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the key signaling pathway and workflows.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for CBP/p300 Degradation
Objective: To determine the extent of CBP/p300 protein degradation following treatment with PROTACs.
Methodology:
-
Cell Culture and Treatment: Prostate cancer cells (e.g., VCaP, LNCaP, 22Rv1) are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of this compound or other PROTAC degraders for a specified duration (e.g., 24 hours). A vehicle control (DMSO) is included.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for CBP, p300, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Chemiluminescent substrate is added, and the protein bands are visualized using an imaging system. The band intensities are quantified, and the levels of CBP/p300 are normalized to the loading control.
-
DC50 and Dmax Calculation: The percentage of protein degradation relative to the vehicle control is calculated for each PROTAC concentration. A dose-response curve is generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the anti-proliferative effect of PROTACs on cancer cells.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
PROTAC Treatment: The cells are treated with a serial dilution of the PROTACs for a specified period (e.g., 72 hours).
-
Assay Procedure: The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Acquisition: The luminescence is measured using a plate reader.
-
IC50 Calculation: The percentage of cell viability relative to the vehicle-treated control is calculated. The data is then plotted against the logarithm of the PROTAC concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Conclusion
This compound is a highly potent PROTAC degrader of CBP/p300 with significant anti-proliferative activity in prostate cancer models. Head-to-head comparisons demonstrate its robust degradation capabilities, particularly when compared to earlier generation CBP/p300 degraders like dCBP-1 and JQAD1 in prostate cancer cells.[1] The emergence of newer degraders such as CBPD-268 highlights the rapid progress in this field, with these molecules achieving even lower DC50 values.[4] The data presented in this guide provides a valuable resource for researchers to compare the performance of this compound and other CBP/p300 PROTACs, aiding in the selection of appropriate tools for their cancer research and drug development endeavors. The provided experimental protocols offer a foundation for reproducing and expanding upon these findings.
References
- 1. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as a Highly Potent, Selective, and Orally Efficacious CBP/p300 PROTAC Degrader for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of CBPD-268 as an Exceptionally Potent and Orally Efficacious CBP/p300 PROTAC Degrader Capable of Achieving Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JET-209 | CBP/p300 PROTAC | Probechem Biochemicals [probechem.com]
- 6. Discovery of Exceptionally Potent, Selective, and Efficacious PROTAC Degraders of CBP and p300 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Validating CBPD-409's Superiority Over Traditional CBP/p300 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The paralogous proteins CREB-binding protein (CBP) and p300 are critical transcriptional co-activators involved in a multitude of cellular processes, including cell proliferation, differentiation, and DNA repair.[1][2] Their dysregulation is a hallmark of various diseases, particularly cancer, making them compelling therapeutic targets.[3][4] Historically, efforts to modulate CBP/p300 have focused on small molecule inhibitors targeting specific functional domains, such as the bromodomain or the histone acetyltransferase (HAT) domain.[4][5] However, a new class of molecules, proteolysis-targeting chimeras (PROTACs), offers a distinct and potentially more effective therapeutic strategy.
This guide provides an objective comparison of CBPD-409, a novel PROTAC degrader of CBP/p300, with traditional CBP/p300 inhibitors. We present supporting experimental data to validate the superior potency, selectivity, and efficacy of this compound, positioning it as a promising next-generation therapeutic agent.
A Tale of Two Mechanisms: Inhibition vs. Degradation
Traditional CBP/p300 inhibitors function by occupying and blocking the activity of a specific domain. For instance, bromodomain inhibitors prevent the recognition of acetylated histones, while HAT inhibitors block the enzyme's catalytic activity. This approach can be limited, as it may only partially suppress the protein's function and often requires sustained high concentrations to be effective.[6]
This compound, in contrast, is a heterobifunctional molecule that leverages the cell's own protein disposal machinery.[7] It acts as a bridge, simultaneously binding to CBP/p300 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of CBP/p300, marking them for destruction by the proteasome.[7] This event-driven, catalytic mechanism means a single molecule of this compound can trigger the degradation of multiple CBP/p300 proteins, leading to a more profound and sustained suppression of their activity.[7][8]
Performance Data: this compound vs. Traditional Inhibitors
Quantitative data from cellular and preclinical studies demonstrate the superior potency and efficacy of this compound. As a degrader, its potency is measured by the half-maximal degradation concentration (DC50), while its anti-proliferative effects are measured by the half-maximal inhibitory concentration (IC50), similar to traditional inhibitors.
| Compound | Type | Target | DC50 (nM) | IC50 (nM) | In Vivo Efficacy (Prostate Cancer Models) |
| This compound | PROTAC Degrader | CBP/p300 | 0.2 - 0.4 [9][10][11] | 1.2 - 2.0 [9][10][11] | 73-87% Tumor Growth Inhibition (TGI) at 0.3-1 mg/kg, oral [11] |
| CCS1477 | Bromodomain Inhibitor | CBP/p300 | N/A | Less potent than this compound[12] | Less efficacious than this compound[9][12] |
| GNE-049 | Bromodomain Inhibitor | CBP/p300 | N/A | Less potent than this compound[12] | Less efficacious than this compound[9][12] |
| A-485 | HAT Inhibitor | p300/CBP | N/A | Less effective at suppressing histone acetylation than this compound[6] | N/A |
Key Findings:
-
Exceptional Potency: this compound induces robust degradation of CBP/p300 at sub-nanomolar concentrations.[9][10][11]
-
Potent Anti-proliferative Effects: It displays strong anti-proliferative activity in androgen receptor-positive (AR+) prostate cancer cell lines.[9][10][11]
-
Oral Bioavailability: this compound has a favorable pharmacokinetic profile with 50% oral bioavailability in mice.[9][12]
-
Superior In Vivo Efficacy: A single oral dose of 1 mg/kg can achieve over 95% depletion of CBP/p300 proteins in tumor tissue.[9][10] In xenograft models, this compound demonstrates significantly stronger and more durable tumor growth inhibition compared to traditional inhibitors like CCS1477 and GNE-049.[9][10][12]
Disrupting Oncogenic Signaling Pathways
In many cancers, such as prostate cancer, CBP/p300 act as essential co-activators for key oncogenic transcription factors, including the Androgen Receptor (AR) and MYC.[6][13][14] By acetylating histones at enhancer regions, CBP/p300 facilitate the transcription of genes that drive tumor growth and survival. Traditional inhibitors may only partially block this activity. This compound, by eliminating the entire protein, more completely shuts down these oncogenic signaling pathways.[6][13]
Experimental Protocols
The validation of this compound's superiority is based on a series of well-defined experimental procedures.
Cellular Degradation and Proliferation Assays
-
Objective: To determine the DC50 and IC50 of this compound in relevant cancer cell lines.
-
Methodology:
-
Cell Culture: Androgen receptor-positive prostate cancer cell lines (e.g., VCaP, LNCaP, 22Rv1) are cultured under standard conditions.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 2-24 hours for degradation, longer for proliferation).
-
Protein Level Quantification (for DC50): Cell lysates are collected, and CBP/p300 protein levels are quantified using methods like Western Blotting or mass spectrometry-based proteomics.[6] The DC50 is calculated as the concentration at which 50% of the target protein is degraded.
-
Cell Viability Measurement (for IC50): Cell proliferation is assessed using assays such as CellTiter-Glo®. The IC50 is the concentration that inhibits cell growth by 50%.
-
-
Comparison: The same assays are run in parallel with traditional inhibitors (e.g., GNE-049, CCS1477) to compare anti-proliferative potency.
In Vivo Efficacy in Xenograft Models
-
Objective: To evaluate the anti-tumor activity, pharmacokinetics, and pharmacodynamics of orally administered this compound.
-
Methodology:
-
Model System: Immunocompromised mice are subcutaneously implanted with human prostate cancer cells (e.g., VCaP) to establish tumors.[11]
-
Dosing: Once tumors reach a specified size, mice are randomized into vehicle control and treatment groups. This compound is administered orally (p.o.) at defined doses and schedules (e.g., 0.3-1 mg/kg, once daily).[11]
-
Tumor Growth Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.[11]
-
Pharmacodynamic Analysis: At the end of the study, tumor tissues are harvested to measure the levels of CBP/p300 protein and downstream biomarkers (e.g., histone acetylation marks) to confirm target engagement.[9]
-
Data Analysis: Tumor Growth Inhibition (TGI) is calculated to determine the efficacy of the treatment compared to the control group.
-
Chromatin and Transcriptomic Analysis
-
Objective: To assess the impact of CBP/p300 degradation versus inhibition on the epigenetic landscape and gene expression.
-
Methodology:
-
Treatment: Cancer cells are treated with this compound or a traditional inhibitor (e.g., GNE-049).
-
ChIP-seq (Chromatin Immunoprecipitation Sequencing): This technique is used to map histone acetylation marks (e.g., H3K27ac, H2BNTac) across the genome.[6] Studies show this compound leads to a more complete and widespread loss of these marks at key enhancer regions compared to inhibitors.[6]
-
RNA-seq (RNA Sequencing): This method profiles the global transcriptome to identify changes in gene expression. Analysis reveals that this compound more effectively suppresses oncogenic gene programs, including AR and MYC signaling pathways, than domain-specific inhibitors.[13]
-
Conclusion
The evidence strongly supports the superiority of this compound over traditional CBP/p300 inhibitors. Its novel mechanism of action—targeted protein degradation—translates into exceptional potency, durable target suppression, and superior anti-tumor efficacy in preclinical models of advanced prostate cancer.[6][9][12] By completely removing the CBP/p300 proteins, this compound more effectively shuts down the oncogenic signaling pathways that drive cancer progression than inhibitors that only partially block a single protein function.[13] These findings establish this compound as a highly promising therapeutic candidate for the treatment of advanced prostate cancer and potentially other malignancies dependent on CBP/p300 activity.
References
- 1. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current development of CBP/p300 inhibitors in the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting histone H2B acetylated enhanceosomes via p300/CBP degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | CBP/p300 degrader | Probechem Biochemicals [probechem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. urotoday.com [urotoday.com]
H2BNTac: A Predictive Biomarker Guiding Sensitivity to the Novel p300/CBP Degrader, CBPD-409
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The emergence of targeted protein degradation offers a promising therapeutic avenue in oncology. CBPD-409, a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of the transcriptional coactivators p300 and CREB-binding protein (CBP), has shown significant anti-tumor activity, particularly in prostate cancer models.[1][2] Identifying patients most likely to respond to this novel agent is crucial for its clinical development. Recent evidence strongly suggests that histone H2B N-terminal acetylation (H2BNTac) serves as a predictive biomarker for sensitivity to this compound.[1] This guide provides a comprehensive comparison of H2BNTac with potential alternative biomarkers, supported by experimental data and detailed protocols.
H2BNTac as a Primary Predictive Biomarker
H2BNTac is a key epigenetic mark deposited by the histone acetyltransferases (HATs) p300 and CBP at active gene regulatory elements called enhancers. In cancers driven by transcription factors like the androgen receptor (AR) in prostate cancer, these "enhanceosomes" are critical for oncogenic gene expression. This compound functions by inducing the degradation of p300 and CBP, leading to a rapid and sustained depletion of H2BNTac at these enhancers and subsequent shutdown of the oncogenic transcriptional program.[1][3]
A strong correlation has been observed between the baseline levels of H2BNTac in cancer cell lines and their sensitivity to this compound. Cells with higher endogenous H2BNTac levels exhibit greater sensitivity to the drug.[1] This positions H2BNTac as a robust, mechanism-based predictive biomarker for this compound efficacy.
Comparison with Alternative Biomarkers
While H2BNTac stands out as a primary biomarker, other histone modifications and protein levels could potentially predict sensitivity to p300/CBP degraders. Here, we compare H2BNTac with H3K27ac, another key mark deposited by p300/CBP.
| Biomarker | Rationale for Prediction | Advantages | Disadvantages |
| H2BNTac | Directly and specifically catalyzed by p300/CBP at active enhancers.[4][5] Its depletion is a direct pharmacodynamic effect of this compound.[3] | High specificity for p300/CBP activity. Strong correlation with this compound sensitivity has been demonstrated.[1] | Fewer commercially available and validated antibodies compared to H3K27ac. |
| H3K27ac | A well-established mark of active enhancers and promoters, also deposited by p300/CBP.[4] | Widely studied histone mark with a plethora of available research tools and validated antibodies. | While regulated by p300/CBP, other HATs can also contribute to H3K27ac, potentially reducing its specificity as a predictive biomarker for a p300/CBP-specific degrader.[4] |
Quantitative Data Summary
The following table summarizes the anti-proliferative effects of this compound in various prostate cancer cell lines, highlighting the correlation between AR status (a surrogate for high p300/CBP co-activation and likely high H2BNTac) and sensitivity.
| Cell Line | Androgen Receptor (AR) Status | This compound IC50 (nM) | Reference |
| VCaP | AR-positive | 1.2 - 2.0 | [2][6] |
| LNCaP | AR-positive | 1.2 - 2.0 | [2][6] |
| 22Rv1 | AR-positive | 1.2 - 2.0 | [2][6] |
| PC3 | AR-negative | >1000 | [7] |
| DU145 | AR-negative | >1000 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of H2BNTac as a predictive biomarker.
Cell Viability Assay (AlamarBlue)
This protocol is adapted for determining the IC50 of this compound in prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., VCaP, LNCaP, 22Rv1, PC3, DU145)
-
Appropriate cell culture medium and supplements
-
This compound
-
96-well plates
-
AlamarBlue™ cell viability reagent
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) controls.
-
Incubate the plates for 72 hours (or a desired time point) in a humidified incubator at 37°C and 5% CO2.
-
Add AlamarBlue™ reagent (10% of the culture volume) to each well and incubate for 2-4 hours.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Western Blotting for H2BNTac
This protocol describes the detection of H2BNTac levels in cell lysates.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit Anti-Histone H2B (Acetylated) Antibody (e.g., from EpigenTek, Cat. No. A-4027)[8]
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%) to resolve low molecular weight histones.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H2BNTac antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system. A total histone H2B antibody should be used as a loading control.[9][10]
Chromatin Immunoprecipitation (ChIP)
This protocol outlines the procedure for assessing the enrichment of H2BNTac at specific genomic loci.
Materials:
-
Formaldehyde for crosslinking
-
Glycine to quench crosslinking
-
Cell lysis and nuclear lysis buffers
-
Sonication or enzymatic digestion equipment for chromatin shearing
-
Anti-H2BNTac antibody (ChIP-grade)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents or library preparation kit for ChIP-seq
Procedure:
-
Crosslink proteins to DNA by treating cells with formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and nuclei to release chromatin.
-
Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with the anti-H2BNTac antibody overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by heating in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR or perform genome-wide analysis by ChIP-seq.
Visualizations
Caption: p300/CBP signaling pathway in androgen-driven prostate cancer.
Caption: Mechanism of action of the p300/CBP degrader this compound.
Caption: Experimental workflow for validating H2BNTac as a predictive biomarker.
References
- 1. urotoday.com [urotoday.com]
- 2. Discovery of this compound as a Highly Potent, Selective, and Orally Efficacious CBP/p300 PROTAC Degrader for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylation of histone H2B marks active enhancers and predicts CBP/p300 target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylation of histone H2B marks active enhancers and predicts CBP/p300 target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Histone H2Bac (Acetyl H2B) Polyclonal Antibody | EpigenTek [epigentek.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Histone H2B (D2H6) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Overcoming Enzalutamide Resistance in Prostate Cancer: A Comparative Analysis of CBPD-409
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel CBP/p300 PROTAC degrader, CBPD-409, against standard therapies in enzalutamide-resistant prostate cancer models. The data presented herein, supported by detailed experimental protocols, demonstrates the potential of this compound to overcome resistance mechanisms and offer a promising therapeutic alternative for advanced prostate cancer.
Executive Summary
Enzalutamide (B1683756), a second-generation androgen receptor (AR) antagonist, is a standard treatment for metastatic castration-resistant prostate cancer (CRPC). However, the development of resistance is a significant clinical challenge. This compound, a potent and orally bioavailable Protac (PROteolysis TArgeting Chimera), targets the transcriptional coactivators CBP and p300 for degradation, leading to the suppression of AR signaling. This guide details preclinical studies demonstrating that this compound is not only effective in enzalutamide-sensitive prostate cancer but also exhibits significant activity in enzalutamide-resistant models, both as a monotherapy and in combination with enzalutamide.
Comparative Efficacy of this compound in Enzalutamide-Resistant and -Sensitive Prostate Cancer Cells
This compound demonstrates potent anti-proliferative activity across various androgen receptor-positive (AR+) prostate cancer cell lines. Notably, its efficacy is maintained in cells that have developed resistance to enzalutamide.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Enzalutamide Sensitivity | This compound IC50 (nM) | Enzalutamide IC50 (nM) | Reference |
| LNCaP | Parental (Sensitive) | 1.6 | ~1000-5000 | [1][2] |
| LNCaP Enza-R | Resistant | Not significantly different from parental | >10,000 | [3] |
| VCaP | Sensitive | 1.2 | Not specified | [1] |
| 22Rv1 | Sensitive | 2.0 | Not specified | [1] |
In Vivo Efficacy of this compound in Enzalutamide-Resistant Xenograft Models
The anti-tumor activity of this compound was evaluated in castration-resistant prostate cancer (CRPC) xenograft models, including those refractory to enzalutamide.
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Xenograft Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| VCaP-CRPC | This compound | 3 mg/kg, p.o., 3x/week | Significant | This compound as a single agent significantly suppressed tumor growth. | [3] |
| VCaP-CRPC | Enzalutamide + this compound | Enza: 10 mg/kg, p.o., 5x/week; this compound: 3 mg/kg, p.o., 3x/week | Synergistic | Combination therapy led to disease regression in over 60% of animals. | [3] |
| MDA-PCa-146-12 (PDX) | Enzalutamide + this compound | Not specified | Significant | Combination of this compound with enzalutamide showed significant anti-tumor potency. | [3] |
Mechanism of Action: Degradation of CBP/p300
This compound functions as a PROTAC, inducing the degradation of CBP and p300 proteins, which are critical co-activators for androgen receptor signaling.
Table 3: CBP/p300 Degradation Activity of this compound
| Cell Line | DC50 (nM) | Dmax (%) | Time to Max Degradation | Reference |
| VCaP, LNCaP, 22Rv1 | 0.2 - 0.4 | >95% | Not specified | [4] |
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling and Enzalutamide Resistance
Enzalutamide resistance can occur through various mechanisms, including AR overexpression, AR splice variants, and upregulation of co-activators like CBP/p300. This compound targets this latter mechanism.
Caption: Androgen Receptor signaling, enzalutamide action, and the mechanism of this compound.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro evaluation of this compound.
Detailed Experimental Protocols
Cell Lines and Culture Conditions
-
LNCaP (Parental): Human prostate adenocarcinoma cells, androgen-sensitive. Cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
LNCaP Enza-R (Enzalutamide-Resistant): Generated by continuous exposure of LNCaP cells to increasing concentrations of enzalutamide (up to 10 µM) for over 6 months. Maintained in media containing 10 µM enzalutamide.[5]
-
VCaP: Human prostate cancer cells derived from a vertebral metastasis. Cultured in DMEM with 10% FBS.
-
22Rv1: Human prostate carcinoma cell line, expresses both full-length AR and AR splice variants. Cultured in RPMI-1640 with 10% FBS.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.
-
Drug Treatment: Cells were treated with serial dilutions of this compound, enzalutamide, or a combination of both for 4 days.
-
Assay Procedure: After the incubation period, the plates were equilibrated to room temperature. A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in the well was added.
-
Measurement: The contents were mixed for 2 minutes on an orbital shaker to induce cell lysis. The plate was then incubated at room temperature for 10 minutes to stabilize the luminescent signal. Luminescence was recorded using a plate reader.
-
Data Analysis: IC50 values were calculated from dose-response curves.
Western Blot for CBP/p300 Degradation
-
Cell Lysis: Prostate cancer cells were treated with this compound for the indicated times. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against CBP (e.g., Cell Signaling Technology #4772, 1:1000 dilution), p300, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Following washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Models: Male SCID or athymic nude mice were used. For castration-resistant models, mice were castrated.
-
Tumor Implantation: VCaP or MDA-PCa-146-12 cells were suspended in Matrigel and injected subcutaneously into the flanks of the mice.
-
Drug Administration: Once tumors reached a palpable size, mice were randomized into treatment groups. This compound was administered orally (p.o.) at the indicated doses and schedules. Enzalutamide was also administered orally.
-
Tumor Monitoring: Tumor volume was measured twice weekly using calipers (Volume = 0.5 x Length x Width²). Body weight was also monitored as an indicator of toxicity.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size. Tumors were then excised for further analysis (e.g., immunohistochemistry).
Conclusion
The preclinical data presented in this guide strongly support the potential of this compound as a novel therapeutic agent for enzalutamide-resistant prostate cancer. By effectively degrading the AR co-activators CBP and p300, this compound circumvents a key resistance mechanism. The synergistic activity observed when this compound is combined with enzalutamide suggests a promising combination therapy strategy that warrants further clinical investigation. The detailed protocols provided herein should facilitate the replication and extension of these important findings by the research community.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Generation of Prostate Cancer Patient-Derived Xenografts to Investigate Mechanisms of Novel Treatments and Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. CBP Antibody | Cell Signaling Technology [cellsignal.com]
Evaluating the Selectivity Profile of CBPD-409 Against Other Bromodomains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of CBPD-409, a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) degrader of the paralog histone acetyltransferases CREB-binding protein (CBP) and p300. The superior selectivity of this compound for CBP/p300 over other bromodomain-containing proteins is a critical attribute for its therapeutic potential, minimizing off-target effects and associated toxicities.
Superior Selectivity of this compound
This compound was developed to selectively induce the degradation of CBP and p300 by hijacking the cell's ubiquitin-proteasome system. Its design incorporates the GNE-049 warhead, which binds to the CBP/p300 bromodomain, a linker, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] This targeted mechanism of action inherently provides a layer of selectivity.
Mass spectrometry-based proteomics analyses have confirmed the high selectivity of this compound. In these studies, treatment of prostate cancer cell lines with this compound resulted in the specific and significant degradation of p300 and CBP out of more than 7,000 detectable proteins.[1] This demonstrates that this compound does not cause widespread degradation of other proteins, including other bromodomain-containing proteins.
While a comprehensive quantitative selectivity panel for this compound across all human bromodomain families is not publicly available, the selectivity of its warhead, GNE-049, has been characterized. GNE-049 is a potent inhibitor of both the CBP and p300 bromodomains with IC50 values of 1.1 nM and 2.3 nM, respectively.[2] The high affinity of the warhead for its intended targets contributes to the overall selectivity of the this compound degrader.
Initial evaluations of earlier compounds in the development series using thermal stability assays did indicate some level of interaction with the BET (Bromodomain and Extra-Terminal domain) family of bromodomains. However, this was addressed through subsequent structure-guided medicinal chemistry efforts to enhance selectivity.
Data Presentation
The following table summarizes the available quantitative data for this compound and its warhead, GNE-049.
| Compound | Target | Assay Type | Value | Reference |
| This compound | CBP/p300 Degradation | DC50 (in VCaP, LNCaP, 22Rv1 cells) | 0.2–0.4 nM | [3][4] |
| Proliferation Inhibition | IC50 (in VCaP, LNCaP, 22Rv1 cells) | 1.2–2.0 nM | [3][4] | |
| GNE-049 | CBP Bromodomain Inhibition | Biochemical Binding Assay (IC50) | 1.1 nM | [2] |
| p300 Bromodomain Inhibition | Biochemical Binding Assay (IC50) | 2.3 nM | [2] | |
| MYC Expression Inhibition | Cellular Assay (EC50 in MV-4-11 cells) | 14 nM | [2] |
Mandatory Visualization
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for assessing its selectivity.
References
- 1. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of this compound as a Highly Potent, Selective, and Orally Efficacious CBP/p300 PROTAC Degrader for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validating the On-Target Effects of CBPD-409 Using Inactive Control Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specific on-target activity of a chemical probe is paramount. This guide provides a comparative analysis of CBPD-409, a potent and orally bioavailable PROTAC degrader of CBP/p300, and its inactive control compound, this compound-Me, to validate its mechanism of action.
This compound has emerged as a promising therapeutic agent in preclinical studies, particularly in the context of advanced prostate cancer.[1][2][3][4] It functions by inducing the degradation of the transcriptional co-activators CREB-binding protein (CBP) and p300, which play a critical role in androgen receptor (AR) signaling and oncogenic gene expression.[1][3][5][6] To ensure that the observed biological effects of this compound are a direct result of CBP/p300 degradation, it is essential to compare its activity with an inactive control that is structurally similar but does not induce degradation. This compound-Me, which contains a methyl substitution on the cereblon (CRBN) E3 ligase-binding moiety, serves as this crucial negative control, as this modification abrogates its ability to degrade the target proteins.[6]
This guide presents a summary of the quantitative data, detailed experimental protocols for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Efficacy of this compound and its Inactive Control
The on-target activity of this compound is demonstrated by its potent degradation of CBP/p300 and its downstream effects on cell viability and signaling pathways. In contrast, the inactive control, this compound-Me, shows no significant degradation of the target proteins.
| Parameter | This compound | This compound-Me (Inactive Control) | Reference |
| Target Degradation (DC50) | 0.2–0.4 nM | Inactive, does not degrade targets | [1][7][8] |
| Anti-proliferative Activity (IC50 in AR+ prostate cancer cell lines) | 1.2–2.0 nM | Significantly less active | [7][8] |
On-Target Effects on Cellular Signaling
The degradation of CBP/p300 by this compound leads to specific downstream effects on histone acetylation and gene expression, which are not observed with the inactive control.
| Cellular Effect | This compound | This compound-Me (Inactive Control) | Reference |
| CBP/p300 Protein Levels | Significant reduction | No significant change | [5][6] |
| Histone Acetylation (H3K27ac, H2BNTac) | Markedly decreased | No significant change | [3][5] |
| AR, MYC, FOXA1, ERG Signaling | Downregulated | No significant change | [6] |
Experimental Protocols
To validate the on-target effects of this compound, several key experiments are performed. Below are the methodologies for these assays.
Immunoblotting for CBP/p300 Degradation
This protocol is used to qualitatively and quantitatively assess the degradation of CBP and p300 proteins in cells treated with this compound and its inactive control.
-
Cell Culture and Treatment: Prostate cancer cell lines (e.g., VCaP, LNCaP, 22Rv1) are cultured to 70-80% confluency. Cells are then treated with varying concentrations of this compound, this compound-Me, or DMSO (vehicle control) for specified time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for CBP, p300, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Acetylation
This protocol is employed to analyze the genome-wide changes in histone acetylation marks (e.g., H3K27ac) following treatment with this compound.
-
Cell Treatment and Cross-linking: Prostate cancer cells are treated with this compound or control compounds. The cells are then cross-linked with formaldehyde (B43269) to fix protein-DNA interactions.
-
Chromatin Preparation: The cross-linked cells are lysed, and the nuclei are isolated. The chromatin is then sheared into fragments of 200-500 bp using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific for the histone mark of interest (e.g., anti-H3K27ac). The antibody-chromatin complexes are then captured using protein A/G magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the chromatin is eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The protein-DNA cross-links are reversed by heating, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced on a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to the reference genome, and peaks are called to identify regions with significant enrichment of the histone mark. Differential binding analysis is performed to compare the histone acetylation profiles between this compound-treated and control-treated cells.
RNA-sequencing (RNA-seq) for Gene Expression Analysis
This protocol is used to investigate the global transcriptional changes induced by this compound.
-
Cell Treatment and RNA Extraction: Prostate cancer cells are treated with this compound or control compounds. Total RNA is then extracted from the cells using a suitable RNA isolation kit.
-
RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using a bioanalyzer.
-
Library Preparation: An RNA-seq library is prepared from the high-quality RNA. This typically involves poly(A) selection to enrich for mRNA, followed by fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform.
-
Data Analysis: The raw sequencing reads are processed to remove low-quality bases and adapters. The reads are then aligned to the reference genome, and the number of reads mapping to each gene is quantified. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in response to this compound treatment compared to the control. Pathway analysis can then be performed to identify the biological processes affected by the differentially expressed genes.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound, the experimental workflow for target validation, and the logical framework for confirming on-target effects.
Caption: Mechanism of action of this compound as a PROTAC degrader of CBP/p300.
Caption: Workflow for validating the on-target effects of this compound.
Caption: Logic for confirming on-target effects using an inactive control.
References
- 1. Discovery of this compound as a Highly Potent, Selective, and Orally Efficacious CBP/p300 PROTAC Degrader for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Researchers find a new targeted approach to shut down prostate cancer growth - ecancer [ecancer.org]
- 4. Item - Discovery of this compound as a Highly Potent, Selective, and Orally Efficacious CBP/p300 PROTAC Degrader for the Treatment of Advanced Prostate Cancer - American Chemical Society - Figshare [acs.figshare.com]
- 5. Targeting histone H2B acetylated enhanceosomes via p300/CBP degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for CBPD-409
For Research Use Only. Not for human or veterinary use.
This document provides essential safety and logistical information for the proper disposal of CBPD-409, a potent and selective degrader of the histone acetyltransferases CBP and p300.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Assessment
According to the Safety Data Sheet (SDS), this compound (CAS No. 3037549-86-0) is not classified as a hazardous substance or mixture.[2] However, as with all laboratory chemicals, it should be handled with care, and appropriate personal protective equipment (PPE), including gloves, and eye protection, should be worn at all times.
General Handling and Spill Management
In the event of a spill, the following procedures should be followed:
-
For solid this compound: Gently sweep the material to avoid dust formation and place it in a designated, labeled waste container.
-
For this compound in solution: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[2]
-
Decontamination: Clean the spill area thoroughly with alcohol.[2]
Disposal of Unused this compound
For the disposal of unused or waste this compound, the primary recommendation is to follow your institution's specific chemical waste disposal guidelines. Even for non-hazardous materials, institutional policies often require that all chemical waste be disposed of through the Environmental Health and Safety (EHS) office.
Recommended Disposal Protocol:
-
Containerize: Place the solid this compound waste or absorbed liquid waste into a clearly labeled, sealed container.
-
Labeling: The label should include the chemical name ("this compound"), CAS number (3037549-86-0), and note that it is non-hazardous.
-
Contact EHS: Arrange for a pickup of the chemical waste through your institution's EHS department.
Disposal of Empty Containers
Empty containers that previously held this compound should be managed as follows:
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol (B145695) or another solvent in which this compound is soluble).
-
Collect Rinsate: The rinsate from this process should be collected and disposed of as chemical waste through your institution's EHS program.
-
Deface Label: Completely remove or deface the original label on the empty container.
-
Final Disposal: Dispose of the clean, defaced container in the regular laboratory glass or plastic recycling, as appropriate.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 3037549-86-0 | |
| Molecular Formula | C46H52F2N10O5 | |
| Hazard Classification | Not a hazardous substance or mixture |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols for non-hazardous chemical waste and information derived from the Safety Data Sheet for this compound.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
Caption: Disposal workflow for this compound waste and empty containers.
References
Essential Safety and Logistics for Handling CBPD-409
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of CBPD-409, a PROTAC degrader for CBP/p300.[1][2] While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, it is crucial to follow standard laboratory safety protocols to minimize any potential risks.[3]
I. Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted for any new chemical or procedure in the laboratory.[4] The following table summarizes the recommended PPE for handling this compound, based on general laboratory best practices for handling chemical compounds.
| PPE Component | Specification | Purpose |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or safety goggles.[5] A face shield should be worn over safety glasses or goggles when there is a significant splash hazard.[5][6] | Protects eyes from splashes, dust, and flying debris.[5][6] |
| Hand Protection | Disposable nitrile gloves. For extended contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[5] | Prevents skin contact with the chemical.[6] |
| Body Protection | A flame-resistant laboratory coat should be worn over personal clothing.[7] Ensure the lab coat is fully buttoned. | Protects skin and clothing from spills and splashes.[6] |
| Footwear | Closed-toe shoes that cover the entire foot.[7] | Protects feet from spills and dropped objects.[6] |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a chemical fume hood.[6] If aerosols or dust may be generated and engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[6] | Prevents inhalation of airborne particles or aerosols.[6] |
II. Operational Plan: Step-by-Step Handling Procedures
A. Preparation and Weighing:
-
Work Area Preparation: Conduct all work with this compound in a designated area, such as a chemical fume hood or a well-ventilated space, to minimize inhalation exposure.[3]
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within reach to avoid leaving the designated area unnecessarily.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so in a chemical fume hood or on a balance with a draft shield to prevent the dispersal of fine particles.
B. Dissolving and Handling Solutions:
-
Solvent Selection: Use the appropriate solvent as indicated in the experimental protocol.
-
Dissolving: Add the solvent to the solid this compound slowly to avoid splashing. If necessary, use a vortex mixer or sonicator to aid dissolution.
-
Aspiration and Dispensing: When using micropipettes, ensure tips are securely fitted to prevent leaks. Dispense liquids slowly against the wall of the receiving vessel to avoid aerosol generation.
C. Experimental Use:
-
Cell Culture and In Vitro Assays: When adding this compound to cell cultures or other assay systems, do so within a biological safety cabinet to maintain sterility and operator safety.
-
Animal Studies: For in vivo experiments, ensure that all procedures are approved by the Institutional Animal Care and Use Committee (IACUC).[8][9] Handle and administer the compound according to the approved protocol, wearing appropriate PPE.
III. Emergency Procedures
In the event of an exposure or spill, follow these immediate steps:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[3] If irritation persists, seek medical attention.
-
Inhalation: Move the affected individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
IV. Disposal Plan
Proper disposal of chemical waste is essential to protect human health and the environment.[10][11]
A. Waste Segregation:
-
Solid Waste: Dispose of unused solid this compound and any grossly contaminated items (e.g., weigh boats, pipette tips) in a designated hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and supernatants from cell culture, in a clearly labeled, sealed, and chemical-resistant waste container.
-
Sharps: Dispose of any needles or syringes used for animal injections in a designated sharps container.
-
Contaminated PPE: Dispose of gloves and other disposable PPE in the appropriate laboratory waste stream. If grossly contaminated, they should be placed in the hazardous chemical waste container.
B. Labeling and Storage:
-
Clearly label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Chemical Waste for Incineration").
-
Store waste containers in a designated, secondary containment area away from incompatible materials.
C. Final Disposal:
-
Arrange for the collection and disposal of all chemical waste through your institution's Environmental Health and Safety (EHS) office.[10]
-
Do not pour any chemical waste down the drain or dispose of it in the regular trash.[11]
V. Workflow Diagrams
The following diagrams illustrate the key decision-making processes for ensuring safety when working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 8. Targeting histone H2B acetylated enhanceosomes via p300/CBP degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 11. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
